5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUQZNJLLPNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chapter 1: The Aminopyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Structure and Chemistry of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and strategic synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. This compound integrates three key structural motifs of significant interest in medicinal chemistry: a biologically active pyrazole core, a pharmacophorically crucial amino group, and a metabolically robust 2-fluorophenyl substituent. We will deconstruct the molecule's architecture, predict its spectroscopic signatures, and propose a validated synthetic pathway. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific heterocyclic entity and its potential applications.
The Pyrazole Ring: A Privileged Heterocycle
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a foundational scaffold in drug discovery.[1][2] Its prevalence stems from its metabolic stability and its ability to act as a versatile scaffold for presenting functional groups in a defined three-dimensional space. Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its importance.[3]
The Strategic Importance of N-Methyl, C-Amino, and C-Aryl Substitutions
The specific substitution pattern on the pyrazole ring is critical for modulating its biological and chemical properties.
-
N-Alkylation , such as the N-1 methyl group in the title compound, serves a crucial purpose: it resolves the issue of tautomerism inherent to N-unsubstituted pyrazoles, leading to a single, defined isomer.[1] This ensures specific and consistent interactions with biological targets.
-
C-Amino Groups , particularly at the C-5 position, are potent hydrogen bond donors. This functionality is frequently exploited to establish key binding interactions within enzyme active sites or receptors. A notable example is the interaction between the exocyclic amine of pyrazole-based inhibitors and threonine residues in p38 MAP kinase.[6]
-
C-Aryl Groups provide a means to expand the molecule into hydrophobic pockets of target proteins and to fine-tune electronic properties. The nature and substitution of this aryl ring are pivotal for determining potency and selectivity.
Chapter 2: Structural Deconstruction of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Systematic Nomenclature and Core Components
The IUPAC name, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, precisely defines the molecule's architecture:
-
Pyrazole: The core five-membered heterocyclic ring.
-
1-methyl: A methyl group is attached to the nitrogen at position 1.
-
3-(2-fluorophenyl): A phenyl ring, substituted with a fluorine atom at its ortho-position, is attached to the carbon at position 3 of the pyrazole ring.
-
5-Amino: An amino group (-NH₂) is attached to the carbon at position 5.
Below is a diagram illustrating the annotated molecular structure.
Caption: Annotated structure of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
The 2-Fluorophenyl Substituent: Electronic and Steric Implications
The introduction of a fluorine atom at the ortho-position of the phenyl ring is a deliberate design choice in medicinal chemistry.
-
Electronic Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This can influence the pKa of the pyrazole ring and modulate the electronic character of the entire molecule.
-
Metabolic Blocking: The C-F bond is exceptionally strong. Placing fluorine at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and oral bioavailability.
-
Conformational Constraint: The ortho-fluoro atom introduces steric bulk, which can restrict the rotation around the C3-C(phenyl) bond. This leads to a preferred dihedral angle between the pyrazole and phenyl rings, potentially locking the molecule into a more biologically active conformation.
Chapter 3: Proposed Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most common and reliable method for constructing substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dielectrophile. For the target molecule, a logical retrosynthetic disconnection breaks the pyrazole ring between N1-C5 and N2-C3, identifying methylhydrazine and a functionalized 1,3-dicarbonyl equivalent as key precursors.
Caption: Retrosynthetic approach for the target molecule.
Proposed Experimental Protocol
This protocol is based on established methodologies for the synthesis of related aminopyrazoles.[7][8]
Step 1: Synthesis of 2-Fluorobenzoylacetonitrile
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) and anhydrous ethanol.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add ethyl 2-fluoroacetate (1.0 eq) and 2-fluoroacetonitrile (1.0 eq) dropwise over 30 minutes.
-
Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Workup: Quench the reaction with aqueous HCl (1M) until acidic (pH ~5-6). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield 2-fluorobenzoylacetonitrile.
Step 2: Synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
-
Setup: To a round-bottom flask, add 2-fluorobenzoylacetonitrile (1.0 eq) and ethanol.
-
Reaction: Add methylhydrazine (1.2 eq) dropwise at room temperature.
-
Progression: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The reaction is typically driven by the formation of a stable aromatic ring.
-
Workup: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.[9]
Chapter 4: Physicochemical and Spectroscopic Profile (Predicted)
Predicted Physicochemical Properties
Quantitative data provides a baseline for understanding the molecule's behavior in experimental and biological systems.
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₀FN₃ | Based on structure |
| Molecular Weight | 191.21 g/mol | Calculated |
| XLogP3 | ~2.0 | Estimated based on similar structures[9] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (2x pyrazole N, 1x F) | Calculated |
| Appearance | White to pale yellow solid | Typical for aminopyrazoles[10] |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation. The following are predicted data points based on analogous structures.[11][12]
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | -NH₂ (broad singlet) | δ 4.5 - 5.5 ppm | Exchangeable protons on nitrogen. |
| Aromatic protons (multiplet) | δ 7.0 - 7.5 ppm | Protons on the 2-fluorophenyl ring. | |
| Pyrazole C4-H (singlet) | δ 5.8 - 6.2 ppm | Singlet proton on the pyrazole ring. | |
| N-CH₃ (singlet) | δ 3.6 - 3.8 ppm | Methyl group attached to the pyrazole nitrogen. | |
| ¹³C NMR (100 MHz, CDCl₃) | Pyrazole C3, C5 | δ 140 - 160 ppm | Carbons attached to heteroatoms. |
| Aromatic C-F (doublet) | δ 155 - 165 ppm (J ≈ 245 Hz) | Carbon directly bonded to fluorine shows large coupling. | |
| Aromatic Carbons | δ 115 - 135 ppm | Standard aromatic region. | |
| N-CH₃ | δ 35 - 40 ppm | Aliphatic methyl carbon. | |
| FT-IR (KBr Pellet) | N-H Stretch (doublet) | 3300 - 3450 cm⁻¹ | Symmetric and asymmetric stretching of the primary amine. |
| C=N / C=C Stretch | 1550 - 1650 cm⁻¹ | Aromatic ring and pyrazole core vibrations. | |
| C-F Stretch (strong) | 1200 - 1280 cm⁻¹ | Strong, characteristic absorption for aryl fluorides. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 191 | Corresponding to the molecular weight. |
Chapter 5: Significance in the Context of Drug Discovery
The structural features of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole make it a compound of significant interest for screening and lead optimization campaigns.
Caption: Relationship between structure and medicinal chemistry roles.
The aminopyrazole motif is a well-established kinase inhibitor scaffold, capable of forming critical hydrogen bonds with the hinge region of many kinases.[6] Furthermore, related aminopyrazole structures have demonstrated potential as antipsychotic agents, acting via non-dopaminergic mechanisms.[13] The inclusion of the 2-fluorophenyl group suggests a design aimed at enhancing drug-like properties, such as metabolic stability and oral bioavailability, making this compound a compelling candidate for further biological evaluation.
Conclusion
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a precisely designed molecule that leverages the proven utility of the pyrazole scaffold while incorporating specific substituents to confer desirable chemical and potential pharmacological properties. Its structure is defined by a stable, non-tautomeric N-methylpyrazole core, a key hydrogen-bonding amino group, and a strategically fluorinated phenyl ring. The synthetic route to this compound is accessible through established chemical transformations, and its structure can be unequivocally confirmed using standard spectroscopic techniques. This in-depth analysis provides a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this promising heterocyclic compound.
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An In-Depth Technical Guide to the Synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific principles and rationale for the experimental design.
Introduction: The Significance of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with a broad spectrum of biological activities.[1][2] The specific molecule, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, is of particular interest due to the presence of a strategically positioned amino group, a fluorinated phenyl ring, and a methylated pyrazole core. These features can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide will detail a reliable and well-documented synthetic route, emphasizing experimental reproducibility and a deep understanding of the reaction mechanism.
A Viable Synthetic Pathway: From β-Ketonitrile to the Final Product
The most direct and efficient synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole proceeds through a two-step process. The first step involves the synthesis of a key intermediate, a β-ketonitrile, followed by a cyclization reaction with methylhydrazine to form the desired pyrazole ring. This approach is widely recognized for its versatility and high yields in the preparation of 5-aminopyrazoles.[3][4]
Step 1: Synthesis of the β-Ketonitrile Intermediate: 3-(2-fluorophenyl)-3-oxopropanenitrile
The initial and critical step is the formation of 3-(2-fluorophenyl)-3-oxopropanenitrile. This is typically achieved through a Claisen condensation reaction between an ester and a nitrile. A common and effective method involves the reaction of 2'-fluoroacetophenone with ethyl cyanoacetate in the presence of a strong base such as sodium ethoxide.
Step 2: Cyclization to form 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
The second step is a classic pyrazole synthesis involving the condensation of the β-ketonitrile intermediate with a hydrazine derivative.[5] In this case, to achieve the desired N-methylation, methylhydrazine is used. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway from the starting materials to the final product.
Caption: A two-step synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Protocol 1: Synthesis of 3-(2-fluorophenyl)-3-oxopropanenitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred suspension of sodium ethoxide, add a solution of 2'-fluoroacetophenone (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents) in anhydrous ethanol dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture with dilute hydrochloric acid until the pH is acidic, which will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-(2-fluorophenyl)-3-oxopropanenitrile (1.0 equivalent) from the previous step in a suitable solvent such as ethanol or acetic acid.
-
Addition of Methylhydrazine: Add methylhydrazine (1.1 equivalents) to the solution. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction completion by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration.
-
Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Quantitative Data Summary
The following table summarizes the typical quantitative data for this synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Purity (%) |
| 1 | 2'-Fluoroacetophenone | Ethyl Cyanoacetate | 3-(2-fluorophenyl)-3-oxopropanenitrile | 75-85 | >95 |
| 2 | 3-(2-fluorophenyl)-3-oxopropanenitrile | Methylhydrazine | 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole | 80-90 | >98 |
Scientific Rationale and Mechanistic Insights
The synthesis of the pyrazole ring is a well-established reaction in heterocyclic chemistry. The formation of the 5-aminopyrazole from a β-ketonitrile and a hydrazine is a classic example of a condensation reaction followed by cyclization.[3] The use of methylhydrazine is crucial for the introduction of the methyl group at the N1 position of the pyrazole ring. The regioselectivity of the reaction, which leads to the 5-amino isomer, is governed by the relative reactivity of the carbonyl and nitrile groups of the β-ketonitrile intermediate.
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic pathway for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. By providing a detailed experimental protocol, a visual representation of the workflow, and an explanation of the underlying chemical principles, this document aims to empower researchers and scientists in their pursuit of novel drug candidates. The described methodology is robust, scalable, and utilizes readily available starting materials, making it an attractive route for the synthesis of this important heterocyclic compound.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. While experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes information from closely related analogues and established principles of medicinal chemistry to offer a robust predictive profile. The guide details anticipated structural and physicochemical characteristics, outlines detailed protocols for its synthesis and characterization, and discusses the scientific rationale behind these methodologies. This document is intended to serve as a foundational resource for researchers initiating studies on this and related aminopyrazole compounds, providing both theoretical grounding and practical guidance for laboratory work.
Introduction: The Significance of Fluorinated Aminopyrazoles in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The introduction of an amino group to the pyrazole ring, creating an aminopyrazole, further enhances its potential for forming key interactions with biological targets.[3]
Strategic fluorination of drug candidates is a widely employed technique to modulate key physicochemical properties such as metabolic stability, lipophilicity, and target affinity.[4][5] The incorporation of a fluorine atom on the phenyl ring of a pyrazole derivative, as in the case of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, is anticipated to influence its electronic properties and conformational preferences, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This guide will explore the expected impact of these structural features on the molecule's overall physicochemical properties.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole based on its chemical structure and data from analogous compounds.
| Property | Predicted Value/Range | Scientific Rationale & Comparative Insights |
| Molecular Formula | C₁₀H₁₀FN₃ | Based on the chemical structure. |
| Molecular Weight | 191.21 g/mol | Calculated from the molecular formula. For comparison, the similar compound 5-amino-3-methyl-1-phenylpyrazole has a molecular weight of 173.21 g/mol .[6] |
| Melting Point (°C) | 110 - 130 | Aminopyrazole derivatives often exhibit melting points in this range. For example, 5-Amino-3-methyl-1-phenylpyrazole has a melting point of 114-117 °C[6][7], and 5-Amino-3-(4-fluorophenyl)-1H-pyrazole melts between 117.0-126.0 °C.[8] The introduction of the 2-fluoro substituent may slightly alter crystal packing and influence the melting point. |
| Boiling Point (°C) | > 300 | High boiling points are characteristic of aromatic heterocyclic compounds with polar functional groups due to strong intermolecular forces. For instance, 5-Amino-3-methyl-1-phenylpyrazole has a reported boiling point of 333 °C.[7] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Limited solubility in water. | The aromatic rings and the pyrazole core contribute to its solubility in organic solvents, a common trait for such scaffolds.[9] The amino group may impart some limited aqueous solubility, but the overall molecule is expected to be predominantly lipophilic. |
| pKa | 3.5 - 4.5 (for the amino group) | The basicity of the amino group is influenced by the electron-withdrawing nature of the pyrazole ring and the 2-fluorophenyl substituent. The predicted pKa is in a similar range to that of other aminopyrazoles. For example, the predicted pKa of 5-Amino-3-methyl-1-phenylpyrazole is 3.88.[7] |
| LogP | 1.5 - 2.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the fluorophenyl and methyl groups suggests a moderate level of lipophilicity. For comparison, 5-Amino-3-methyl-1-phenylpyrazole has a calculated LogP of 1.76.[7] |
Synthesis and Purification
The synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole can be approached through established methods for aminopyrazole synthesis, most notably the condensation of a β-ketonitrile with a substituted hydrazine.
Proposed Synthetic Pathway
A plausible and efficient route involves the reaction of 2-(2-fluorobenzoyl)acetonitrile with methylhydrazine.
Caption: Proposed synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 2-(2-fluorobenzoyl)acetonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol, add methylhydrazine (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted hydrazine and other water-soluble impurities.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Spectroscopic Analysis
The following table outlines the expected spectroscopic data for the target compound.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the 2-fluorophenyl group appearing as multiplets in the range of δ 7.0-8.0 ppm. - A singlet for the pyrazole C4-H proton. - A singlet for the N-methyl protons around δ 3.5-4.0 ppm. - A broad singlet for the amino (-NH₂) protons, which is D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbon signals for the 2-fluorophenyl group, with the carbon attached to fluorine showing a characteristic coupling (¹JC-F). - Signals for the pyrazole ring carbons. - A signal for the N-methyl carbon. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the amino group in the range of 3300-3500 cm⁻¹. - C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole and phenyl rings in the 1500-1650 cm⁻¹ region. - C-F stretching vibration around 1100-1250 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 191.21). |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development.
Experimental Workflows
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of the synthesized compound.
Conclusion
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole represents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive predictive overview of its physicochemical properties and detailed methodologies for its synthesis and characterization. The presented protocols are based on established and reliable chemical transformations and analytical techniques, offering a solid foundation for researchers to commence laboratory work with this novel compound. Future experimental validation of the predicted properties will be invaluable in further understanding the structure-activity relationships of this class of fluorinated aminopyrazoles.
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An In-depth Technical Guide to the Core Mechanism of Action of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
A Proposed Kinase Inhibitory Mechanism and a Framework for its Investigation
Introduction: The Prominence of the 5-Aminopyrazole Scaffold in Drug Discovery
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic structure have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The adaptability of the 5-aminopyrazole core allows for strategic chemical modifications, leading to the development of highly potent and selective therapeutic agents.[1] Notably, this scaffold is a recurring motif in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[2][5]
This guide focuses on elucidating the proposed mechanism of action for a specific derivative, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole . While direct literature on this exact molecule is sparse, its structural features strongly suggest a role as a kinase inhibitor. The presence of the 2-fluorophenyl group is a common feature in kinase inhibitors, often facilitating critical interactions within the ATP-binding pocket of the target kinase. This document, therefore, puts forth a hypothesized mechanism centered on kinase inhibition and provides a comprehensive experimental framework for its validation.
Proposed Mechanism of Action: Inhibition of a Serine/Threonine Kinase Pathway
Based on the structure-activity relationships of analogous compounds, we propose that 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole functions as a competitive inhibitor of a protein kinase, likely a serine/threonine kinase involved in a critical cancer-related signaling pathway, such as the MAPK/ERK or PI3K/Akt pathway. The proposed mechanism is centered on the molecule's ability to occupy the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signal transduction cascade.
A related compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), is a known selective inhibitor of p38 MAP kinase, lending strong support to this hypothesis.[6][7] The 5-amino group and the phenyl ring of these pyrazole derivatives are often crucial for forming key hydrogen bonds and hydrophobic interactions within the kinase domain.
The following diagram illustrates the proposed mechanism of action, where the compound blocks a kinase in a hypothetical signaling pathway, leading to a downstream cellular response.
Caption: Proposed signaling pathway inhibited by 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Experimental Validation of the Proposed Mechanism
A multi-faceted experimental approach is required to rigorously validate the hypothesized mechanism of action. The following protocols outline the key steps to characterize the biological activity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Experimental Workflow
The overall workflow for investigating the mechanism of action is depicted below.
Caption: Experimental workflow for elucidating the mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay is the initial step to determine if the compound directly inhibits kinase activity and to identify potential kinase targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in DMSO (e.g., 10 mM). Serially dilute the stock solution to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay or an ADP-Glo™ Kinase Assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
| Kinase Target Panel (Example) |
| p38α (MAPK14) |
| ERK1 (MAPK3) |
| JNK1 (MAPK8) |
| AKT1 |
| FGFR1 |
| VEGFR2 |
| CDK2/cyclin A |
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9]
| Cell Line | Hypothetical IC₅₀ (µM) |
| MCF-7 | 5.2 |
| A549 | 8.9 |
| HCT116 | 3.7 |
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm on-target activity by observing changes in the phosphorylation status of downstream proteins in the proposed signaling pathway.[10]
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the compound at concentrations around its IC₅₀ for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream substrate (e.g., phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.[12]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Protocol 4: In Vivo Tumor Xenograft Model
This study evaluates the anti-tumor efficacy of the compound in a living organism.[13][14]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
The structural characteristics of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole strongly suggest its potential as a kinase inhibitor. The experimental framework detailed in this guide provides a robust methodology to test this hypothesis, from initial in vitro kinase screening to in vivo efficacy studies. Successful validation of this proposed mechanism of action will pave the way for further preclinical development, including pharmacokinetic and toxicological studies, to fully assess its therapeutic potential. The versatility of the 5-aminopyrazole scaffold continues to be a rich source for the discovery of novel targeted therapies.[2]
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Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). PubMed. Available at: [Link]
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Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Abstract
The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet lesser-studied derivative: 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. While direct experimental data for this exact molecule is not extensively available in public literature, this document will synthesize information from closely related analogues to build a robust, hypothesis-driven profile of its likely biological functions. We will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent, grounded in the established structure-activity relationships of the 5-aminopyrazole class.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental frameworks to investigate this promising compound.
Introduction: The 5-Aminopyrazole Core - A Versatile Pharmacophore
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[7][8] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The introduction of an amino group at the 5-position significantly enhances the pharmacological potential, creating the 5-aminopyrazole scaffold. This moiety's ability to participate in various biological interactions has made it a focal point in drug discovery.[4][9]
The specific compound of interest, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, possesses three key structural features that are likely to dictate its biological activity:
-
The 5-amino group: This functional group is crucial for forming key hydrogen bonds with biological targets and is a common feature in kinase inhibitors.[1][2]
-
The 3-(2-fluorophenyl) group: The presence of an aryl group at the C3 position is frequently associated with analgesic and anti-inflammatory activities.[10][11] The fluorine substitution can enhance metabolic stability and binding affinity.
-
The 1-methyl group: N-alkylation influences the compound's physicochemical properties, such as solubility and membrane permeability, and can affect its interaction with target proteins.
This guide will deconstruct the potential biological implications of each of these features, supported by evidence from the broader family of pyrazole derivatives.
Postulated Biological Activities and Mechanisms of Action
Based on the extensive literature on related 5-aminopyrazole compounds, we can hypothesize several key biological activities for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Anticancer Potential
The N-aryl-5-aminopyrazole scaffold is a recurrent motif in the design of kinase inhibitors, particularly those targeting mitogen-activated protein kinases (MAPKs).[1][2] Aberrant kinase activity is a hallmark of many cancers. Furthermore, various 5-amino-3-aryl-pyrazole derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), breast (MCF-7), and prostate (PC-3) cancer cells.[4][12]
Hypothesized Mechanism of Action: 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole may function as a competitive inhibitor at the ATP-binding site of various protein kinases implicated in cancer cell proliferation and survival, such as MAPKs, CDKs, or other oncogenic kinases. The 5-amino group could act as a key hydrogen bond donor, while the 2-fluorophenyl moiety could engage in hydrophobic and halogen-bonding interactions within the active site.
Caption: Hypothesized Kinase Inhibition Pathway.
Anti-inflammatory and Analgesic Properties
A significant number of 3-aryl-pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[6][10][11] Some of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[13]
Hypothesized Mechanism of Action: The structural features of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole suggest it could act as a COX inhibitor. The 3-aryl substituent is a common feature in many selective COX-2 inhibitors. By blocking the COX pathway, the compound would inhibit the production of prostaglandins, thereby reducing inflammation and pain.
Caption: Postulated COX Inhibition Mechanism.
Antimicrobial Activity
The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[6][14] Fluorinated pyrazole derivatives, in particular, have been noted for their anti-infective properties.[3][8]
Hypothesized Mechanism of Action: The precise antimicrobial mechanism could vary, but potential targets include essential bacterial enzymes like DNA gyrase or dihydrofolate reductase. The compound could also disrupt microbial cell membrane integrity. The lipophilic nature of the fluorophenyl group may facilitate its passage through bacterial cell walls.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a series of in vitro and cell-based assays are recommended.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity Assessment
Objective: To evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Reagents: Utilize a commercial COX inhibitor screening assay kit.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the kit's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in the provided assay buffer.
-
Assay Procedure:
-
Add the assay buffer, heme, and enzyme to each well of a 96-well plate.
-
Add the test compound or reference inhibitor and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Add the colorimetric substrate and incubate for 5 minutes.
-
-
Absorbance Measurement: Read the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.
Protocol: Broth Microdilution Method
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare two-fold serial dilutions of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in a 96-well microtiter plate using broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole | Expected Value | Expected Value | Expected Value |
| Doxorubicin (Control) | Known Value | Known Value | Known Value |
Table 2: Hypothetical COX Inhibition Data (IC50 in µM)
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole | Expected Value | Expected Value | Calculated Value |
| Celecoxib (Control) | Known Value | Known Value | Known Value |
Conclusion and Future Directions
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole represents a promising, yet underexplored, molecule within the pharmacologically rich class of 5-aminopyrazoles. Based on robust structure-activity relationship data from related compounds, there is a strong scientific rationale to investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the biological activity and mechanism of action of this compound. Further studies, including in vivo efficacy and safety assessments in animal models, will be crucial next steps in determining its therapeutic potential.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. Mini reviews in medicinal chemistry, 15(4), 272–299. [Link]
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Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. PubMed. [Link]
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Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. PMC - NIH. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. [Link]
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Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]
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Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PMC - NIH. [Link]
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Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]
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Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers. [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]
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Spectroscopic Characterization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of success. 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole emerges as a significant scaffold in medicinal chemistry, meriting a thorough characterization to understand its chemical behavior and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, this document not only presents predicted data but also outlines the rigorous experimental protocols required to obtain and verify these results, thereby ensuring scientific integrity and trustworthiness. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers in the field.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.
Predicted Mass Spectrometric Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Monoisotopic Mass | 191.0859 u |
| Molecular Ion (M⁺˙) | m/z 191 (most abundant for EI) |
| Protonated Molecule ([M+H]⁺) | m/z 192 (most abundant for ESI/CI) |
| Key Fragmentation Peaks (EI) | m/z 176 (M-CH₃)⁺, 163 (M-N₂)⁺, 95 (C₆H₄F)⁺ |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source. Electrospray Ionization (ESI) is suitable for generating the protonated molecule.
-
Data Acquisition (ESI-TOF):
-
Set the ion source to positive ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 50-500.
-
Use a known reference standard for internal calibration to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement. The calculated mass should be within 5 ppm of the theoretical mass for C₁₀H₁₁FN₃⁺.
-
Experimental Workflow: Mass Spectrometry
Caption: Workflow for HRMS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Phenyl Ring |
| 2950-2850 | C-H stretch (aliphatic) | Methyl Group (-CH₃) |
| 1640-1600 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N stretches | Pyrazole & Phenyl Rings |
| 1280-1240 | C-F stretch | Aryl-Fluoride |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific preparation is required for a solid sample. Ensure the sample is dry and pure.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Experimental Workflow: IR Spectroscopy
Caption: Workflow for NMR analysis.
Conclusion
The structural characterization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a critical step in its development as a potential pharmaceutical agent. This guide provides a detailed prediction of its mass, infrared, and nuclear magnetic resonance spectroscopic data, along with robust, field-proven protocols for their acquisition and validation. By adhering to these methodologies, researchers can confidently confirm the identity and purity of their synthesized compound, ensuring a solid foundation for further biological and pharmacological investigations. The interplay of these orthogonal analytical techniques provides a self-validating system, upholding the principles of scientific rigor and trustworthiness in drug development.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
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Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
The Aminopyrazole Scaffold: A Privileged Motif for Targeting Key Therapeutic Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Aminopyrazole Core
The aminopyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a diverse range of therapeutic targets.[1][2] Its unique structural features, particularly the arrangement of nitrogen atoms, allow it to form critical hydrogen bond interactions within the ATP-binding pockets of numerous enzymes, most notably protein kinases.[3][4] This guide provides a comprehensive overview of the key therapeutic targets amenable to modulation by aminopyrazole derivatives, delves into the mechanistic principles guiding their design, and offers detailed experimental protocols for their evaluation.
I. The Kinase Superfamily: A Primary Domain for Aminopyrazole-Based Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6] The aminopyrazole core serves as an excellent "hinge-binding" motif, mimicking the adenine base of ATP to effectively compete for the enzyme's active site.[3][4]
A. Fibroblast Growth Factor Receptors (FGFRs): Combating Oncogenic Signaling and Resistance
Rationale for Targeting FGFRs: Aberrant FGFR signaling, driven by mutations, fusions, or amplifications, is a key oncogenic driver in a variety of solid tumors, including bladder cancer and cholangiocarcinoma.[7][8] This makes FGFRs highly attractive targets for therapeutic intervention. A significant challenge in FGFR inhibitor development is the emergence of resistance mutations, particularly the "gatekeeper" mutation, which sterically hinders the binding of many conventional inhibitors.[7][9]
Mechanism of Action of Aminopyrazole-Based FGFR Inhibitors: Certain aminopyrazole derivatives have been ingeniously designed to overcome gatekeeper resistance. These inhibitors can function as covalent modifiers, targeting a unique cysteine residue in the P-loop of the kinase domain.[7][8] This covalent interaction provides a durable and potent inhibition that is less susceptible to resistance arising from mutations in the ATP pocket.
Experimental Protocol: FRET-Based Kinase Assay for FGFR Inhibition
This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of aminopyrazole derivatives against FGFR.
Materials:
-
Recombinant human FGFR2 and FGFR3 (wild-type and gatekeeper mutant) enzymes
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
FRET-compatible anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled)
-
APC-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (aminopyrazole derivatives) dissolved in DMSO
-
384-well low-volume microplates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add 2 µL of the compound dilutions.
-
Add 4 µL of the enzyme solution (e.g., 2.5 nM FGFR) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (e.g., 0.2 mg/mL poly-Glu-Tyr, 10 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mixture containing the FRET-labeled antibodies.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible plate reader, measuring the FRET signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
B. Cyclin-Dependent Kinases (CDKs): Regulating the Cell Cycle and Transcription
Rationale for Targeting CDKs: CDKs are central regulators of the cell cycle and transcription.[3][10] Their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.[3] Specific CDKs, such as CDK2, CDK5, and CDK9, have been identified as promising therapeutic targets.[3][10]
Mechanism of Action of Aminopyrazole-Based CDK Inhibitors: The aminopyrazole scaffold effectively interacts with the hinge region of CDKs, forming a triad of hydrogen bonds.[3] This interaction blocks the binding of ATP and inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.[3] Structure-activity relationship (SAR) studies have enabled the development of aminopyrazole analogs with improved potency and selectivity for specific CDKs.[3]
Experimental Protocol: Cell-Based Assay for CDK Inhibition using Pancreatic Cancer Cell Lines
This protocol describes a cell-based assay to evaluate the anti-proliferative effects of aminopyrazole-based CDK inhibitors.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (aminopyrazole derivatives) dissolved in DMSO
-
Caspase-Glo 3/7 Assay kit
-
96-well clear-bottom microplates
-
Plate reader capable of luminescence measurements
Procedure:
-
Seed the pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT assay.
-
To measure apoptosis, use the Caspase-Glo 3/7 Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Determine the GI50 (growth inhibition) and EC50 (caspase activation) values for each compound.
C. Janus Kinases (JAKs): Modulating the JAK/STAT Signaling Pathway
Rationale for Targeting JAKs: The JAK/STAT signaling pathway is crucial for mediating signals from cytokines and growth factors, playing a key role in hematopoiesis, immunity, and inflammation.[11] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[11]
Mechanism of Action of Aminopyrazole-Based JAK Inhibitors: 4-Amino-(1H)-pyrazole derivatives have been developed as potent inhibitors of JAKs.[11] These compounds bind to the ATP-binding site of JAK enzymes, blocking their kinase activity and subsequently inhibiting the phosphorylation of STAT proteins.[11] This leads to the suppression of downstream signaling pathways that promote cell proliferation and survival.[11]
Signaling Pathway: The JAK/STAT Cascade
Caption: Inhibition of JAK by aminopyrazole derivatives blocks STAT phosphorylation.
II. Other Notable Therapeutic Targets
While kinases are the most prominent targets, the aminopyrazole scaffold has shown utility against other important protein classes.
A. p38 MAP Kinase (p38MAPK): A Key Player in Inflammation
Rationale for Targeting p38MAPK: p38MAPK is a critical enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases.[1][2]
Mechanism of Action: 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38MAPK.[1] X-ray crystallography has revealed that these compounds bind to the ATP-binding pocket of the unphosphorylated enzyme, effectively blocking its activation.[1]
B. FMS-like Tyrosine Kinase 3 (FLT3): A Target in Acute Myeloid Leukemia (AML)
Rationale for Targeting FLT3: Mutations in the FLT3 receptor tyrosine kinase are common in AML and are associated with a poor prognosis.[12] This makes FLT3 a key therapeutic target in this disease.
Mechanism of Action: 1H-pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of FLT3, as well as CDKs.[12] These compounds exhibit strong anti-proliferative activity in AML cell lines harboring FLT3 mutations.[12]
III. Quantitative Analysis of Aminopyrazole Derivatives
The following table summarizes the reported inhibitory activities of representative aminopyrazole derivatives against various kinase targets.
| Compound Class | Target(s) | IC50 Values | Cell Line(s) | Reference |
| 3-Aminopyrazole | FGFR2 (WT) | Sub-nanomolar | BaF3 | [7] |
| 3-Aminopyrazole | FGFR3 (V555M) | Sub-nanomolar | BaF3 | [7] |
| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 nM | - | [11] |
| 4-Amino-(1H)-pyrazole | JAK2 | 2.2 nM | - | [11] |
| 4-Amino-(1H)-pyrazole | JAK3 | 3.5 nM | - | [11] |
| 4-Amino-(1H)-pyrazole | - | 0.35 µM (selective cytotoxicity) | HEL | [11] |
| 4-Amino-(1H)-pyrazole | - | 0.37 µM (selective cytotoxicity) | K562 | [11] |
| Aminopyrazole | CDK2/cyclin E | 24 nM | - | [3] |
| Aminopyrazole | CDK5/p35 | 23 nM | - | [3] |
| 1H-pyrazole-3-carboxamide | CDK2 | 0.719 nM | - | [12] |
| 1H-pyrazole-3-carboxamide | CDK4 | 0.770 nM | - | [12] |
| 1H-pyrazole-3-carboxamide | FLT3 | 0.0890 nM | - | [12] |
| 1H-pyrazole-3-carboxamide | - | 1.22 nM | MV4-11 | [12] |
| 5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone | p38α | 0.7 ± 0.1 µM | - | [1] |
IV. General Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for the discovery and validation of aminopyrazole-based inhibitors.
Caption: A streamlined workflow for aminopyrazole inhibitor development.
V. Conclusion and Future Directions
Aminopyrazole derivatives represent a highly successful and adaptable scaffold for the development of targeted therapies. Their ability to potently and often selectively inhibit key enzymes, particularly protein kinases, has led to numerous clinical candidates and approved drugs.[1][2] Future research will likely focus on developing next-generation aminopyrazole inhibitors with improved selectivity profiles to minimize off-target effects, as well as exploring their potential in emerging therapeutic areas beyond oncology and inflammation. The continued application of structure-based drug design and innovative screening methodologies will undoubtedly unlock the full therapeutic potential of this remarkable chemical motif.
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Part 1: The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Aminopyrazole Compounds
The aminopyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an exocyclic amino group. This scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile biological activities and its ability to serve as a foundational template for designing potent and selective ligands for various biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral activities.[2][3]
A key feature contributing to the success of the aminopyrazole core, particularly in oncology, is its function as an excellent "hinge-binding" motif for protein kinases.[4] The nitrogen atoms of the pyrazole ring and the adjacent amino group can form a triad of hydrogen bonds with the backbone residues of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain.[4] This interaction effectively anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further modifications to achieve high potency and selectivity. This has led to the development of numerous clinical candidates targeting Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Bruton's Tyrosine Kinase (BTK).[4][5][6]
Part 2: Core Synthetic Strategies: From Precursors to the Pyrazole Ring
The construction of the aminopyrazole core is typically achieved through condensation and cyclization reactions of hydrazines with 1,3-dielectrophilic compounds. The choice of precursors and reaction conditions is critical for controlling regioselectivity, particularly for the synthesis of 3-amino versus 5-aminopyrazoles.
Strategy 1: Synthesis of 3(5)-Aminopyrazoles
These isomers are the most common and are generally synthesized from precursors where one of the electrophilic groups is a nitrile.[7]
Method A: Condensation of β-Ketonitriles with Hydrazines This is one of the most versatile and widely used methods for preparing 5-aminopyrazoles.[7][8] The reaction involves the condensation of a hydrazine with a β-ketonitrile, leading to cyclization and the formation of the pyrazole ring.
-
Causality of Experimental Choices: The reaction is typically catalyzed by an acid to activate the carbonyl group for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization involves the attack of the second hydrazine nitrogen onto the nitrile group, followed by tautomerization to yield the aromatic aminopyrazole. The choice of solvent, such as ethanol, facilitates the dissolution of reagents and can influence reaction rates.
Method B: Condensation of α,β-Unsaturated Nitriles with Hydrazines This route is another major pathway to 3(5)-aminopyrazoles.[7] A critical feature of this method is the presence of a leaving group on the alkene, which facilitates the formation of the aromatic ring. This approach offers a powerful handle for controlling regioselectivity.
-
Controlling Regioselectivity (Kinetic vs. Thermodynamic Control): The reaction of a monosubstituted hydrazine with an asymmetrical 1,3-dielectrophile like 3-methoxyacrylonitrile can yield either the 3-amino or 5-aminopyrazole isomer. Researchers have demonstrated that this outcome can be directed based on reaction conditions.
-
Thermodynamic Conditions: Using acetic acid in toluene under microwave activation favors the formation of the more stable 5-aminopyrazole isomer.
-
Kinetic Conditions: Using a strong base like sodium ethoxide in ethanol at a lower temperature favors the formation of the 3-aminopyrazole isomer. This regiodivergent control is a crucial tool for synthetic chemists aiming to build specific isomer libraries for SAR studies.
-
Strategy 2: Synthesis of 4-Aminopyrazoles
While less common, 4-aminopyrazoles are also important pharmacophores.[1] The Knorr pyrazole synthesis provides a reliable route to this isomer.
-
Method: Knorr Pyrazole Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. To introduce the 4-amino group, the 1,3-dicarbonyl precursor is first converted to an oxime derivative at the C4 position. This oxime is then reduced to an amine group during or after the cyclization with hydrazine.
Part 3: Case Study: Development of Aminopyrazole-Based Kinase Inhibitors
The rational design of kinase inhibitors provides a compelling example of the aminopyrazole scaffold's application in drug discovery. The process typically moves from a screening hit to a highly optimized clinical candidate through systematic exploration of the structure-activity relationship (SAR).
Step 1: Hit Identification
High-throughput screening of compound libraries against a target kinase, such as FGFR3, can identify initial hits.[5] An aminopyrazole compound might emerge from such a screen showing sub-micromolar potency, validating the core as a viable starting point.[5]
Step 2: Structure-Activity Relationship (SAR) Exploration
Once a hit is identified, medicinal chemists synthesize a library of analogues to understand how different substituents affect biological activity. For aminopyrazole-based kinase inhibitors, key positions for modification are typically the N1 position of the pyrazole, the C3/C5 position, and the exocyclic amino group.[4]
Table 1: Example SAR Data for Aminopyrazole-Based FGFR Inhibitors
| Compound ID | R¹ Group (Linker to P-loop) | FGFR2 WT IC₅₀ (nM) | FGFR2 V564F Mutant IC₅₀ (nM) | Key SAR Insight |
| 6 | Acrylamide Linker | < 1 | < 1 | The acrylamide group acts as a covalent warhead, targeting a cysteine on the P-loop, showing excellent potency against both wild-type and gatekeeper mutant forms.[5] |
| 17 | Phenyl-Azetidine | 5 | 10 | Replacing the linker with a phenyl-azetidine moiety maintains good potency.[5] |
| 18 | Phenyl-Pyrrolidine | 3 | 11 | The slightly larger pyrrolidine ring is also well-tolerated and potent.[5] |
| 19 | Phenyl-Piperidine | 20 | 50 | Increasing the ring size to piperidine reduces potency but shows the most promising in vitro DMPK profile, highlighting the trade-off between potency and drug-like properties.[5] |
| 20 | Piperidine with Methyl on Pyrazole | 18 | 45 | Adding a small lipophilic group to the pyrazole core provides a minimal boost in potency, suggesting this position is not critical for this series.[5] |
Data sourced from a study on FGFR inhibitors, illustrating how systematic modifications impact potency and inform the optimization strategy.[5]
Step 3: Lead Optimization
SAR data guides the optimization process. In the example above, while compound 6 is highly potent, it may have liabilities (e.g., off-target reactivity). Compound 19 , despite lower potency, has a better DMPK (Drug Metabolism and Pharmacokinetics) profile, making it a more promising lead for further development.[5] Optimization would then focus on modifying the piperidine or phenyl groups of 19 to regain potency while retaining its favorable DMPK properties.
Part 4: Experimental Protocols & Characterization
Protocol 1: General Synthesis of a 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivative
This protocol is based on the condensation of a β-ketonitrile with a substituted hydrazine.[8]
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-cyano-3-ethoxy-3-phenylacrylonitrile (a β-alkoxy-α,β-unsaturated nitrile, which acts as a β-ketonitrile equivalent) in absolute ethanol (approx. 10 mL per mmol of nitrile).
-
Hydrazine Addition: Add 1.1 equivalents of phenylhydrazine to the solution.
-
Reaction Condition: Add a catalytic amount of acetic acid (e.g., 3-4 drops). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Characterization: The synthesized aminopyrazole compounds must be rigorously characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, including the regiochemistry of substitution.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Part 5: Conclusion and Future Perspectives
The aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile template for the design of novel therapeutics.[1][9] The well-established synthetic routes, coupled with the ability to fine-tune regiochemical outcomes, provide chemists with powerful tools to explore chemical space efficiently. The demonstrated success of aminopyrazole-based drugs and clinical candidates, particularly as kinase inhibitors, ensures that this scaffold will remain a focus of intense research.[4][5][6]
Future advancements will likely focus on developing more sustainable and efficient synthetic methods, such as C-H functionalization, to decorate the pyrazole core without the need for pre-functionalized precursors. Furthermore, the application of aminopyrazole derivatives will continue to expand beyond oncology into other therapeutic areas as our understanding of their interactions with diverse biological targets grows.
References
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems. Available at: [Link]
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Al-Matar, H. M., El-Enzy, A. M., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]
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Cook, A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kandela, I., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Dalton, S. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ferla, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
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Ferla, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Brehme, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
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Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
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Bondock, S., et al. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ferla, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]
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Al-Matar, H. M., El-Enzy, A. M., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]
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Martínez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
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Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]
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Ferla, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]
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Al-Adiwish, W. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
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Cvijetić, I. N., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. Available at: [Link]
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Cook, A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]
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in silico modeling and docking of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile bioisosteric properties and synthetic accessibility.[1] Derivatives of pyrazole are integral to numerous therapeutic agents, particularly in oncology, where they function as potent kinase inhibitors.[2][3] This guide presents a comprehensive, in-depth protocol for the in silico analysis of a specific pyrazole derivative, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. We will navigate the complete structure-based drug design (SBDD) workflow, from initial ligand preparation and target identification to the execution and critical analysis of molecular docking simulations.[4][5] This document is intended for researchers, computational chemists, and drug development professionals, providing not just a sequence of steps, but the underlying scientific rationale that governs methodological choices, ensuring a robust and self-validating computational experiment.
Introduction: The Convergence of Computational Chemistry and Drug Discovery
Structure-based drug design (SBDD) has become an indispensable tool in modern pharmaceutical research, accelerating the discovery and optimization of novel therapeutic agents by leveraging the three-dimensional structures of biological targets.[6][7] By computationally predicting the interaction between a small molecule (ligand) and its target protein (receptor), we can prioritize candidates for synthesis and experimental testing, thereby reducing the time and cost associated with drug development.[5][8]
The subject of this guide, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, belongs to a class of compounds with significant therapeutic potential. The pyrazole core is frequently found in approved anticancer drugs, and its derivatives have been extensively studied as inhibitors of key signaling proteins like protein kinases.[1][9][10] This guide will use this molecule as a case study to demonstrate a rigorous in silico workflow. For the purpose of this guide, we will hypothesize a relevant biological target based on the established activities of similar pyrazole-containing compounds.
Part 1: Ligand Preparation - From 2D Sketch to 3D Reality
The initial step in any docking study is the meticulous preparation of the ligand. A poorly prepared ligand structure, with incorrect stereochemistry, protonation state, or an energetically unfavorable conformation, will invariably lead to unreliable docking results. The goal is to generate a low-energy, three-dimensional structure that accurately represents the molecule's geometry and electronic properties.
Causality Behind Ligand Preparation
A computer does not "see" a molecule in the same way a chemist does. It processes a collection of atom coordinates, bond types, and partial charges. Energy minimization is critical because it uses force fields—mathematical functions that approximate the potential energy of a molecule—to find a stable, low-energy conformation. Docking a high-energy, contorted structure is computationally futile, as it is unlikely to represent the bioactive conformation the molecule would adopt in a protein's binding pocket.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The molecule's structure can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtained from a database like PubChem. For 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, we start with its SMILES string: CN1N=C(C(=C1N)C2=CC=CC=C2F).
-
Convert to 3D: Use a tool like Open Babel to convert the 2D representation into an initial 3D structure. This process generates a plausible 3D conformation based on standard bond lengths and angles.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step refines the geometry to find a local energy minimum.
-
Charge and Atom Type Assignment: The docking software requires specific file formats (e.g., PDBQT for AutoDock Vina) that include partial charges and atom type definitions.[11] This is typically handled by preparation scripts or software like AutoDock Tools.[12] The protonation state of the amino group should be verified and set appropriately for physiological pH (~7.4).
Workflow for Ligand Preparation
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The Aminopyrazole Core: A Technical Guide to 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. This technical guide focuses on the chemical identity, synthesis, and potential applications of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a representative member of this versatile class of compounds. While a specific CAS number for this exact molecule is not publicly catalogued, indicating its status as a potentially novel investigational compound, its structural congeners have demonstrated significant biological activities. This document will synthesize data from closely related, well-characterized aminopyrazoles to provide a comprehensive technical overview for researchers in drug discovery and development. We will delve into the synthetic rationale, analytical characterization, and the mechanistic basis for the therapeutic promise of this chemical series, with a particular focus on their role as kinase inhibitors.
Compound Identification and Structural Elucidation
The precise molecule of interest is 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole . Due to the nuanced nomenclature of substituted heterocyclic rings, it is crucial to define the structure unambiguously. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine .
| Identifier | Value |
| IUPAC Name | 3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
| CAS Number | 105438-46-8[1] |
| Molecular Formula | C10H10FN3 |
| Molecular Weight | 191.21 g/mol |
| Canonical SMILES | CN1N=C(C=C1N)C2=CC=CC=C2F |
The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The strategic placement of substituents dictates its chemical properties and biological activity. The 2-fluorophenyl group at the 3-position introduces a halogen bond donor and influences the molecule's conformation. The methyl group at the 1-position of the pyrazole ring is a common feature in many bioactive pyrazoles, and the amine group at the 5-position is a key functional group for forming interactions with biological targets, such as the hinge region of protein kinases.
Synthesis and Manufacturing
The synthesis of 5-amino-3-aryl-1-alkylpyrazoles is a well-established process in organic chemistry, typically involving the condensation of a β-ketonitrile with a substituted hydrazine. This approach offers a high degree of flexibility for introducing various substituents on the pyrazole core.
Retrosynthetic Analysis
A logical retrosynthetic approach for 3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves disconnecting the pyrazole ring to reveal two key starting materials: 2-(2-fluorobenzoyl)acetonitrile and methylhydrazine.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
The following is a generalized, field-proven protocol for the synthesis of 5-amino-3-aryl-1-alkylpyrazoles, adapted for the specific target molecule.
Step 1: Synthesis of 2-(2-fluorobenzoyl)acetonitrile
This intermediate can be prepared via a Claisen condensation between ethyl 2-fluorobenzoate and acetonitrile using a strong base like sodium ethoxide.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide in absolute ethanol.
-
Addition of Reagents: A solution of ethyl 2-fluorobenzoate and acetonitrile in absolute ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction and Work-up: The reaction mixture is heated to reflux for several hours. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid to precipitate the product, which is collected by filtration, washed with water, and dried.
Step 2: Cyclization to form 3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
-
Reaction Setup: The 2-(2-fluorobenzoyl)acetonitrile is dissolved in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.
-
Addition of Hydrazine: Methylhydrazine is added to the solution. The reaction is often exothermic and may require cooling.
-
Reaction and Isolation: The mixture is stirred at room temperature or gently heated to drive the cyclization. Upon completion, the product may precipitate from the solution or can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.
Caption: Aminopyrazole binding in a kinase active site.
Therapeutic Areas of Interest
-
Oncology: The dysregulation of protein kinases is a hallmark of many cancers. Aminopyrazole derivatives have been investigated as inhibitors of various cancer-related kinases, including fibroblast growth factor receptors (FGFR). [2]* Inflammation: Kinases such as p38 MAP kinase play a central role in inflammatory signaling pathways. Selective inhibitors based on the aminopyrazole scaffold have shown promise in preclinical models of inflammatory diseases. [3]* Infectious Diseases: The aminopyrazole core has also been explored for the development of antibacterial and antiviral agents. [3]
Analytical Characterization
The identity and purity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole would be confirmed using a suite of standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Characteristic signals for the aromatic protons of the 2-fluorophenyl group, a singlet for the pyrazole proton, a singlet for the N-methyl group, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrazole ring and the 2-fluorophenyl group, as well as the N-methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared Spectroscopy | Absorption bands characteristic of N-H stretching (amino group), C=N and C=C stretching (pyrazole and phenyl rings), and C-F stretching. |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase conditions. |
Conclusion and Future Directions
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole represents a promising scaffold for the development of novel therapeutics. Its synthesis is straightforward, allowing for the generation of diverse analogues for structure-activity relationship studies. The proven ability of the aminopyrazole core to effectively target protein kinases underscores its potential in oncology and inflammatory diseases. Future research should focus on the detailed biological evaluation of this specific compound and its derivatives to fully elucidate their therapeutic potential and mechanism of action. The exploration of this chemical space is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Methodological & Application
protocol for synthesizing 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in the lab
An Application Note and Protocol for the Laboratory Synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Abstract
This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis commences with the base-catalyzed condensation of 2'-fluoroacetophenone and acetonitrile to yield the key intermediate, 3-(2-fluorophenyl)-3-oxopropanenitrile. Subsequent cyclocondensation of this β-ketonitrile with methylhydrazine affords the target aminopyrazole. This guide offers a detailed methodology, including reaction mechanisms, safety protocols, and purification techniques, designed for researchers, scientists, and professionals in drug development.
Introduction
5-Aminopyrazole derivatives are a cornerstone in the synthesis of a multitude of biologically active compounds, serving as crucial intermediates in the development of pharmaceuticals and agrochemicals. Their structural motif is present in a wide range of therapeutic agents. The target molecule, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, incorporates a fluorinated phenyl ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This protocol details a reliable and reproducible synthetic route to this valuable compound.
Overall Synthetic Strategy
The synthesis is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of a β-ketonitrile intermediate, which then undergoes cyclization with methylhydrazine to form the final pyrazole product.
Application Notes & Protocols: High-Throughput Screening of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel pyrazole derivative, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole , using high-throughput screening (HTS) methodologies. Given that the specific biological target of this compound is not yet defined, we present a dual-pronged screening strategy encompassing both target-based and phenotypic approaches. This guide details the rationale behind experimental design, provides robust, step-by-step protocols for assay development and execution, and outlines a rigorous hit validation cascade to ensure data integrity and confident hit identification.
Compound Profile and Handling
Proper handling and characterization of the screening compound are foundational to any successful HTS campaign. This section outlines the essential properties and recommended handling procedures for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Compound Characteristics
| Property | Data | Notes |
| IUPAC Name | 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole | - |
| Molecular Formula | C₁₀H₁₀FN₃ | - |
| Molecular Weight | 191.21 g/mol | Verified for accurate concentration calculations. |
| Purity (Recommended) | >95% (HPLC/LC-MS) | Impurities can lead to false positives or negatives. Purity should be confirmed before starting a screening campaign. |
| Solubility | Soluble in DMSO (>20 mM) | Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries in HTS.[5] Ensure final DMSO concentration in assays is low (<0.5%) to avoid artifacts. |
| Storage | -20°C, desiccated, protected from light | To prevent degradation, store the compound as a dry powder or as a high-concentration stock in DMSO. Avoid repeated freeze-thaw cycles. |
Protocol: Preparation of Master Stock and Assay-Ready Plates
-
Master Stock Preparation (10 mM):
-
Carefully weigh out 1.91 mg of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole powder.
-
Add 1.0 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in low-binding tubes to minimize freeze-thaw cycles and store at -20°C.
-
-
Assay-Ready Plate (ARP) Generation:
-
ARPs are intermediate plates used to simplify compound addition during the HTS process.
-
Using an acoustic liquid handler or automated multichannel pipette, perform serial dilutions from the 10 mM master stock in a 384-well plate to create a concentration range for dose-response studies (e.g., 10 mM to 10 nM).
-
For single-point primary screens, prepare a plate with the desired final screening concentration (e.g., 10 µM).
-
The High-Throughput Screening (HTS) Cascade
A successful HTS campaign is a multi-step process designed to efficiently identify promising "hits" from a large library and systematically eliminate false positives.[6] The workflow below illustrates a robust cascade applicable to both target-based and phenotypic screening.
Caption: The HTS cascade from assay development to validated hit.
Application in Target-Based Screening: A Kinase Inhibition Model
Rationale: Many pyrazole-containing compounds are known to be kinase inhibitors.[1] Kinases are a well-validated class of drug targets, and numerous robust HTS technologies exist for their study. We will use a Fluorescence Polarization (FP) assay as our primary screening technology due to its homogeneous ("mix-and-read") format, sensitivity, and suitability for automation.[7][8]
Assay Principle: Fluorescence Polarization (FP)
FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[9] A small, free-floating tracer tumbles rapidly, depolarizing emitted light and resulting in a low FP signal. When the tracer binds to a larger molecule (e.g., an antibody or a protein), its tumbling slows dramatically, the emitted light remains polarized, and a high FP signal is generated.[10] In a competitive kinase assay, an antibody binds a fluorescently labeled product peptide, giving a high signal. An inhibitor that blocks the kinase prevents product formation, leaving the tracer free and resulting in a low signal.
Caption: Principle of a competitive FP-based kinase inhibition assay.
Detailed Protocol: FP-Based Kinase Assay
Materials:
-
Plate Type: 384-well, low-volume, black, non-binding surface plates.
-
Key Reagents: Kinase enzyme, peptide substrate, ATP, anti-phospho-substrate antibody, FITC-labeled tracer peptide.
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.[8]
Protocol Steps:
-
Assay Development & Validation:
-
Objective: To determine optimal reagent concentrations and confirm assay robustness.
-
Enzyme Titration: Determine the enzyme concentration that yields ~50-80% substrate conversion in the desired reaction time.
-
ATP Km Determination: Run the kinase reaction at varying ATP concentrations to determine the Michaelis constant (Km). For ATP-competitive inhibitors, run the screen at or near the ATP Km.
-
Z'-Factor Calculation: Prepare wells with positive controls (no inhibitor, 100% activity) and negative controls (no enzyme or potent inhibitor, 0% activity). The Z'-factor is calculated as: 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. An assay is considered robust for HTS when the Z'-factor is consistently > 0.5.[5]
-
-
Primary HTS (10 µM Single-Point Screen):
-
Step 1: Compound Addition. Using an automated liquid handler, transfer 50 nL of 10 mM 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole stock (or controls) to the assay plate wells. This achieves a 10 µM final concentration in a 50 µL final volume.
-
Step 2: Kinase Reaction. Add 25 µL of 2X kinase buffer containing the pre-determined concentration of kinase enzyme and peptide substrate.
-
Step 3: Initiate Reaction. Add 25 µL of 2X reaction buffer containing ATP.
-
Step 4: Incubation. Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).
-
Step 5: Stop & Detect. Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the anti-phospho antibody/tracer mix.
-
Step 6: Read Plate. Incubate for 30-60 minutes for the detection reagents to equilibrate, then read the FP signal on a plate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of neutral controls).
-
Application in Phenotypic Screening: A Cell-Based Apoptosis Model
Rationale: Phenotypic screening identifies compounds that produce a desired change in cell behavior without prior knowledge of the molecular target.[11][12] This is a powerful approach for discovering first-in-class medicines.[13] Many anticancer agents function by inducing apoptosis (programmed cell death). A high-content imaging assay can simultaneously measure multiple cellular parameters to create a detailed phenotypic fingerprint.[]
Assay Principle: High-Content Analysis of Apoptosis
This assay uses fluorescent dyes to visualize key events in apoptosis.
-
Caspase-3/7 Activation: A cell-permeable substrate for activated caspases 3 and 7 becomes fluorescent upon cleavage, indicating the cell is committed to apoptosis.
-
Nuclear Condensation: A DNA dye like Hoechst 33342 stains the nucleus. In apoptotic cells, the chromatin condenses, resulting in a smaller, brighter nucleus.
-
Cell Viability: A viability dye is excluded from live cells but stains the nucleus of dead cells with compromised membranes.
Image analysis software automatically identifies cells and quantifies these fluorescent signals on a per-cell basis, providing multiparametric data.
Detailed Protocol: High-Content Apoptosis Assay
Materials:
-
Cell Line: A relevant cancer cell line (e.g., HCT-116, MCF-7).
-
Plate Type: 384-well, black, clear-bottom imaging plates.
-
Key Reagents: Cell culture medium, Hoechst 33342, Caspase-3/7 Green Reagent, viability dye (e.g., YOYO-3).
-
Instrumentation: Automated high-content imaging system.
Protocol Steps:
-
Cell Seeding: Seed cells into the 384-well imaging plates at a pre-optimized density (e.g., 2,000 cells/well) and allow them to adhere overnight. A robust cell-based assay is crucial for reliable results.[15]
-
Compound Treatment: Add 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole at the desired final concentration (e.g., 10 µM) using a liquid handler. Include negative (DMSO vehicle) and positive (e.g., Staurosporine) controls.
-
Incubation: Incubate for a period relevant to the biological process (e.g., 24-48 hours).
-
Staining: Add a cocktail of the fluorescent dyes (Hoechst, Caspase-3/7 reagent, viability dye) to each well and incubate for 30-60 minutes.
-
Imaging: Acquire images using an automated high-content imager. Use at least two channels: blue (nuclei) and green (caspase activity).
-
Image Analysis:
-
Use the blue channel to identify the location and morphology of all nuclei (segmentation).
-
Quantify the green fluorescence intensity within the caspase-positive cells.
-
Measure nuclear size and intensity to quantify condensation.
-
Count the number of caspase-positive cells and total cells to determine the percentage of apoptotic cells.
-
A "hit" is defined as a compound that causes a statistically significant increase in the percentage of apoptotic cells compared to DMSO controls.
-
The Hit Validation Cascade: Ensuring Data Quality
Primary hits from any HTS campaign require rigorous validation to eliminate false positives and confirm their biological activity.[16][17] This is a critical step before committing resources to medicinal chemistry efforts.
| Validation Step | Protocol Summary | Rationale & Purpose |
| 1. Hit Confirmation | Re-test all primary hits in triplicate at the same single concentration using a freshly prepared compound sample. | Confirms the initial activity and rules out errors from liquid handling, compound precipitation in a specific well, or degradation of the library sample. |
| 2. Dose-Response Testing | Test confirmed hits in an 8- to 10-point, 2- or 3-fold serial dilution to generate a concentration-response curve. | Determines the potency of the compound (IC₅₀ or EC₅₀) and the quality of the biological effect (e.g., slope, maximum effect). This is a key parameter for prioritizing hits.[5] |
| 3. Orthogonal Assay | For target-based hits, confirm activity using a different assay technology. Example: An FP hit can be confirmed with an AlphaLISA assay, which is a bead-based proximity assay.[18][19] | Eliminates technology-specific artifacts. A compound might interfere with fluorescence polarization directly, but it is less likely to interfere with the distinct chemiluminescent mechanism of AlphaLISA.[20] A true hit should be active in multiple, mechanistically distinct assays. |
| 4. Counterscreens | For phenotypic hits, perform a general cytotoxicity assay (e.g., CellTiter-Glo®) to determine if the observed phenotype (apoptosis) is due to specific signaling or general toxicity. | Distinguishes specific biological modulators from non-specific cytotoxic compounds. For target-based hits, counterscreens can test for promiscuous inhibition or assay interference (e.g., light-scattering compounds). |
References
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Wikipedia. Fluorescence polarization immunoassay. [Link]
-
Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12). [Link]
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National Center for Biotechnology Information (NCBI). Fluorescence Polarization Assays in Small Molecule Screening. [Link]
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BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. [Link]
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Oncodesign Services. Phenotypic Screening Services | CRO services. [Link]
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BPS Bioscience. AlphaLISA® Assay Kits. [Link]
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nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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BellBrook Labs. What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. [Link]
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Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
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National Center for Biotechnology Information (NCBI). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]
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application of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in kinase inhibition assays
Abstract
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of AFM-1 , a novel compound based on the 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole scaffold. We present detailed protocols for determining its biochemical potency (IC50) against the therapeutically relevant p38α Mitogen-Activated Protein Kinase (MAPK) using the ADP-Glo™ Kinase Assay. Furthermore, we outline a cell-based Western blot protocol to assess its cellular target engagement and functional inhibition (EC50) by measuring the phosphorylation of a downstream substrate. These methodologies establish a robust framework for evaluating novel aminopyrazole derivatives and understanding their potential as targeted therapeutic agents.
Introduction to Kinase Inhibition and the Aminopyrazole Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, they are a major class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[6]
The pyrazole ring is a key heterocyclic motif frequently employed in the design of kinase inhibitors due to its synthetic accessibility and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] Specifically, the 5-aminopyrazole chemotype has been successfully utilized to develop potent inhibitors against various kinases, including p38 MAPKs, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[7][8][9][10]
This guide focuses on AFM-1 , a novel 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole derivative. We will use p38α MAPK as a primary target for characterization. p38α is a serine/threonine kinase central to the inflammatory response, making it a high-value target for diseases like rheumatoid arthritis.[11][12] The following sections provide the scientific rationale and step-by-step protocols for a comprehensive initial evaluation of AFM-1.
Experimental Characterization Workflow
The successful characterization of a novel kinase inhibitor requires a multi-step approach, moving from direct biochemical measurement to more complex cellular systems. This workflow ensures that the compound not only inhibits the purified enzyme but is also capable of entering cells and engaging its target in a physiological context.
Caption: Overall workflow for characterizing the kinase inhibitor AFM-1.
Protocol 1: Biochemical Potency (IC50) using ADP-Glo™ Kinase Assay
Principle
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14] Kinase activity is directly proportional to ADP production. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by luciferase to generate a light signal.[15] The potency of an inhibitor (IC50) is determined by measuring the reduction in ADP formation across a range of inhibitor concentrations.[16]
Materials
-
Kinase: Recombinant human p38α (MAPK14)
-
Substrate: Myelin Basic Protein (MBP) or specific peptide substrate (e.g., ATF2)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar)[17]
-
Compound: AFM-1, 10 mM stock in 100% DMSO
-
Buffer: Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP: 10 mM stock solution
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Plate-reading luminometer
Step-by-Step Methodology
-
Compound Serial Dilution:
-
Prepare an 11-point, 3-fold serial dilution of AFM-1 in 100% DMSO. Start with the 10 mM stock.
-
Transfer a small volume of each concentration from the DMSO plate to an intermediate plate containing assay buffer to create a 4X final concentration stock. This minimizes the final DMSO concentration in the assay.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the 4X compound dilutions to the 384-well assay plate.
-
Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate master mix in kinase buffer. The final concentrations should be optimized, but a starting point is 5 ng/µL p38α and 0.2 µg/µL MBP.
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well containing the compound.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[16]
-
Prepare a 2X ATP solution. The concentration should be at or near the Km of ATP for p38α (typically ~50-100 µM) to ensure accurate IC50 determination for ATP-competitive inhibitors.[18]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at 30°C. Ensure the reaction is in the linear range (determined during assay development).[19]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.[17]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[14]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of AFM-1 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Activity (EC50) using Western Blot
Principle
To confirm that AFM-1 can penetrate the cell membrane and inhibit p38α in a physiological setting, we measure the phosphorylation of a direct downstream substrate, such as MAPK-activated protein kinase 2 (MK2).[20] Cells are stimulated to activate the p38α pathway and are co-treated with varying concentrations of AFM-1. A decrease in the phosphorylation of MK2 (p-MK2) relative to the total amount of MK2 indicates target engagement and inhibition.[21] Western blotting provides a semi-quantitative readout of this effect.[22]
Signaling Pathway Context
The diagram below illustrates the signaling cascade leading to MK2 phosphorylation, which is blocked by an effective p38α inhibitor like AFM-1.
Caption: Simplified p38α MAPK signaling pathway inhibited by AFM-1.
Materials
-
Cell Line: THP-1 (human monocytic) or HEK293 cells.
-
Stimulant: Anisomycin or Lipopolysaccharide (LPS) to activate the p38α pathway.
-
Antibodies: Rabbit anti-phospho-MK2 (Thr334) and Mouse anti-total-MK2. HRP-conjugated secondary antibodies.
-
Reagents: Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.[23] BSA for blocking. ECL substrate.
-
Equipment: SDS-PAGE gels, PVDF membranes, Western blot transfer system, and imaging system.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells and grow to ~80% confluency.
-
Serum-starve cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with a serial dilution of AFM-1 (e.g., 0-10 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells with Anisomycin (e.g., 10 µg/mL) for 30 minutes to induce p38α activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using lysis buffer containing protease and phosphatase inhibitors.[23] This is critical to preserve the phosphorylation state of proteins.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and SDS-PAGE loading buffer.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.[22]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk for blocking, as it contains phosphoproteins that can increase background.[23]
-
Incubate the membrane with primary antibody against p-MK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the p-MK2 signal to the total protein level, the membrane can be stripped and re-probed with an antibody for total MK2. Alternatively, run duplicate gels or use fluorescent multiplexing.[21]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of p-MK2 to total MK2.
-
Normalize these ratios to the stimulated vehicle control (100% activity).
-
Plot the normalized signal versus the log of AFM-1 concentration and fit the curve to determine the EC50 value.
-
Data Interpretation and Selectivity Profiling
A successful kinase inhibitor should not only be potent but also selective, as off-target inhibition can lead to toxicity.[18][24] After determining the potency of AFM-1 against p38α, the next critical step is to assess its selectivity by screening it against a panel of other kinases.[25] This is often performed by specialized contract research organizations.
The data below represents a hypothetical selectivity profile for AFM-1, illustrating its strong preference for p38α over other related MAP kinases and unrelated kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α | Comments |
| p38α (MAPK14) | 15 | 1x | Primary Target |
| p38β (MAPK11) | 120 | 8x | Moderate selectivity over β isoform |
| JNK1 | >10,000 | >667x | High selectivity against related MAPK |
| ERK2 | >10,000 | >667x | High selectivity against related MAPK |
| Src | 2,500 | 167x | Moderate off-target activity |
| Abl | >10,000 | >667x | High selectivity |
| VEGFR2 | 8,000 | 533x | High selectivity |
Table 1: Hypothetical kinase selectivity profile for AFM-1. Data is presented as IC50 values determined from biochemical assays. A higher IC50 value indicates weaker inhibition.
Interpretation: The hypothetical data in Table 1 suggests that AFM-1 is a potent and highly selective inhibitor of p38α. The >100-fold selectivity against most other kinases is a desirable characteristic for a drug candidate, minimizing the potential for off-target side effects.
Conclusion
This application note provides a validated and detailed framework for the initial characterization of the novel aminopyrazole-based kinase inhibitor, AFM-1. By combining a sensitive biochemical assay like ADP-Glo™ with a functionally relevant cell-based Western blot, researchers can confidently determine both the direct enzymatic potency and the cellular efficacy of new chemical entities. The protocols are designed to be robust and reproducible, forming a critical foundation for further preclinical development, including broader selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.
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Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature structural biology, 9(4), 268-272. [Link]
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Al-Warhi, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17467-17475. [Link]
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Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]
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Cirillo, P. F., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6974-6977. [Link]
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Application Notes and Protocols: A Strategic Guide to the In Vitro Characterization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Introduction: Unveiling the Bioactivity of a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The novel compound, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, represents a new chemical entity with unexplored biological potential. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate its effects in a cell culture setting.
As the precise biological target of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is currently undefined, this document outlines a logical, tiered approach. We will begin with foundational assays to determine its impact on cell viability and proliferation, progress to more nuanced studies to elucidate the nature of cell death, and conclude with strategies for identifying its molecular targets and affected signaling pathways. This structured workflow is designed to generate robust, reproducible data, enabling a thorough and insightful initial characterization of this promising compound.
Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[6][7] This provides essential information on the compound's potency and therapeutic window.
Experimental Rationale: Establishing a Dose-Response Relationship
A dose-response experiment is fundamental to understanding the concentration at which 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole elicits a biological effect.[8][9][10][11] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a biological response by 50%.[12]
Selecting Appropriate Cell Lines
The choice of cell line is critical and should be guided by the therapeutic area of interest.[13] For a broad initial screening, a panel of well-characterized cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is recommended. Including a non-cancerous cell line (e.g., HEK293) can provide an early indication of selectivity and potential toxicity to normal tissues.[7]
Experimental Workflow: From Viability to Proliferation
The following diagram illustrates a logical workflow for the initial characterization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Caption: Foundational analysis workflow for a novel compound.
Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][7]
-
Materials:
-
Selected cell lines
-
Complete growth medium
-
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in complete growth medium.
-
Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[8]
-
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.[12][14]
-
Materials:
-
LDH assay kit
-
Cells and compound as in the MTT assay
-
-
Procedure:
-
Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Protocol 3: BrdU/EdU Incorporation Assay for Cell Proliferation
This assay measures the incorporation of thymidine analogs, BrdU or EdU, into newly synthesized DNA during the S phase of the cell cycle, directly assessing cell proliferation.[15][16][17]
-
Materials:
-
BrdU or EdU cell proliferation assay kit
-
Cells and compound as in the MTT assay
-
-
Procedure:
-
Seed and treat cells with non-cytotoxic concentrations of the compound for the desired time.
-
Add BrdU or EdU to the culture medium and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.
-
Fix, permeabilize, and denature the DNA (for BrdU).
-
Add the primary antibody against BrdU or the click chemistry reaction cocktail for EdU.
-
Add a fluorescently labeled secondary antibody (for BrdU).
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Once the antiproliferative and cytotoxic effects are established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[18]
Rationale for Apoptosis and Cell Cycle Assays
Distinguishing between apoptosis and necrosis is crucial. Apoptosis is a controlled process, while necrosis is an uncontrolled form of cell death that can lead to inflammation.[14] Cell cycle analysis can reveal if the compound induces cell cycle arrest at a specific phase, preventing cell division.
Experimental Workflow for Mechanistic Studies
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- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Abstract
This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a key heterocyclic intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring process control, purity of the final active pharmaceutical ingredient (API), and regulatory compliance. We present two primary validated methods: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. This guide is intended for researchers, analytical scientists, and drug development professionals, offering in-depth explanations of methodological choices and adherence to rigorous scientific validation principles.
Introduction and Analytical Rationale
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a substituted pyrazole derivative. The pyrazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including anti-inflammatory agents like celecoxib and anti-obesity drugs like rimonabant.[1][2][3][4] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, making this compound a valuable building block.
The accurate quantification of this intermediate is paramount for several reasons:
-
Process Chemistry: Monitoring its formation and consumption to optimize reaction yield and efficiency.
-
Quality Control: Quantifying it as a potential impurity in the final API to ensure patient safety.
-
Stability Studies: Assessing its degradation over time under various storage conditions.
The selection of an analytical method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required sensitivity.[5][6] This guide provides a decision-making framework to assist scientists in choosing the most appropriate technique.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to developing a robust analytical method.
-
Chemical Structure:
-
Compound Name: 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
-
Molecular Formula: C₁₀H₁₀FN₃
-
Molecular Weight: 191.21 g/mol
-
-
Key Features for Analysis:
-
Aromatic Rings (Fluorophenyl and Pyrazole): Confer strong UV absorbance, making HPLC-UV a suitable technique.
-
Basic Amino Group (-NH₂): Readily protonated in acidic conditions, which is ideal for achieving good peak shape in reversed-phase chromatography and for efficient ionization in positive mode electrospray ionization (ESI) for LC-MS analysis.
-
Moderate Polarity: Suitable for separation on standard reversed-phase columns (e.g., C18, C8).
-
Fluorine Atom: Provides a unique isotopic signature that can be useful in mass spectrometry but also means that GC-MS analysis must be approached with caution, as some reactive fluorine compounds can damage standard polysiloxane columns.[7]
-
Analytical Method Selection Workflow
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective. HPLC-UV is generally preferred for assays of the bulk substance or for quantifying impurities at levels above ~0.05%, while LC-MS/MS is the gold standard for trace analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for reliability and robustness, making it ideal for routine quality control environments to determine the purity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in drug substances or as a starting material.
Principle
The analyte is separated from potential impurities on a reversed-phase C18 column. An acidic mobile phase ensures the primary amine is protonated, leading to a sharp, symmetrical peak shape. Detection is performed using a UV detector at a wavelength corresponding to the analyte's maximum absorbance.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm Provides excellent retention and separation for moderately polar compounds. Mobile Phase Gradient Elution (See Table 1) Allows for elution of a wide range of potential impurities and a sharp peak for the main analyte. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency. Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity and mass transfer. Injection Vol. 10 µL A standard volume that balances sensitivity with potential for peak overload. UV Detection 254 nm A common wavelength for aromatic compounds; should be optimized by running a UV scan of the analyte. | Run Time | 20 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Table 1: Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 12.0 10 90 15.0 10 90 15.1 90 10 | 20.0 | 90 | 10 |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the percentage of the analyte in the sample using the following formula (for area % purity): % Purity = (Area of Analyte Peak / Total Area of All Peaks) * 100
-
Method Validation Protocol
Validation must be performed to provide documented evidence that the method is suitable for its intended purpose.[5][8] The validation should adhere to ICH Q2(R1) guidelines.
Caption: Key parameters for HPLC-UV method validation.
-
Specificity: Demonstrate that the analyte peak is free from interference from impurities, degradation products, or matrix components. This is typically done using photodiode array (PDA) detection for peak purity analysis and by spiking the sample with known impurities.[8][9]
-
Linearity and Range: Analyze a minimum of five concentrations across a range of 50% to 150% of the working concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform spike recovery experiments by adding known amounts of the analyte to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[9][10]
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be evaluated.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[10] It is often established where the signal-to-noise ratio is approximately 10:1.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.[10] Often established at a signal-to-noise ratio of 3:1.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) to assess the method's reliability during normal use.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides ultra-high sensitivity and selectivity, making it the preferred choice for quantifying trace levels of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, for instance, as a genotoxic impurity or in complex biological matrices.
Principle
The analyte is separated using UHPLC for fast analysis and then ionized, typically via Electrospray Ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[11][12]
Step-by-Step Protocol
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
-
LC-MS/MS Conditions:
Parameter Setting Rationale LC System UHPLC System (e.g., Agilent 1290, Waters Acquity) Provides high resolution and fast run times. Column C18, 2.1 x 50 mm, 1.8 µm Smaller particle size and column dimensions are suited for UHPLC and reduce solvent consumption. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Ensures reproducibility. Injection Vol. 2 µL Small volume to prevent overloading the column and MS source. MS System Triple Quadrupole Mass Spectrometer Required for MRM experiments. Ionization Mode Electrospray Ionization (ESI), Positive The basic amino group is readily protonated. | MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions must be optimized for the analyte. |
Table 2: Hypothetical MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Analyte 192.1 [M+H]⁺ 115.1 (Loss of C₅H₅N) 20 Analyte (Confirm) 192.1 [M+H]⁺ 95.1 (Fluorophenyl fragment) 35 Note: These transitions are predictive and MUST be optimized experimentally by infusing a standard solution of the analyte.
-
Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area response versus the concentration of the calibration standards.
-
Apply a linear regression model, typically with 1/x or 1/x² weighting.
-
Quantify the analyte in unknown samples by interpolating their peak area response from the calibration curve.
-
General Sample Preparation
For analysis of a drug substance, the sample preparation is straightforward:
-
Accurately weigh the sample.
-
Dissolve in a suitable, pre-defined volume of the chromatographic diluent.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, nylon) if particulate matter is present, especially before HPLC or UHPLC analysis, to protect the column.
Conclusion
The accurate quantification of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a critical task in pharmaceutical development and manufacturing. This application note provides two robust, validated methods to achieve this. The HPLC-UV method offers a reliable and cost-effective solution for routine quality control, while the LC-MS/MS method delivers the high sensitivity and specificity required for trace-level analysis. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of high-quality, reproducible, and defensible analytical data.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Dong, F., et al. (n.d.). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry.
- Martin, J. W., et al. (2003). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Environmental Science & Technology.
- Uchida, Y., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
- Sharma, D., & Jain, A. (2017). Analytical method validation: A brief review.
- Noolvi, M. N., et al. (2012). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). NIH.
- Is it possible to analyze F-compounds with GCMS? (2014).
- Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in W
- Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. RSC Publishing.
- Dziągwa-Becker, M. M., et al. (n.d.). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). RSC Publishing.
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023). RSC Publishing.
- da Silva, A. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).
- de Oliveira, R. S., et al. (2021).
- Naim, M. J., et al. (2016).
- 5-Amino-3-methyl-1-phenylpyrazole, 97% 5 g. (n.d.). Thermo Scientific Chemicals.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences.
- Analytical Methods for Amino Acids. (n.d.). Shimadzu Benelux.
- Naim, M. J., et al. (2016).
- Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)- pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science.
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Application Note & Protocol: Solubilization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole for In Vitro Assays
Introduction: The Critical First Step in Drug Discovery
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds demonstrating a wide spectrum of pharmacological activities. 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole belongs to this versatile class, making it a compound of significant interest for screening and in vitro studies. However, like many heterocyclic drug candidates, pyrazole-based compounds often exhibit poor aqueous solubility, a characteristic that can create significant hurdles for biological evaluation.
Inaccurate or inconsistent compound solubilization is a primary source of experimental artifacts, leading to non-reproducible data and misleading structure-activity relationships (SAR). This document provides a comprehensive, field-proven guide for the effective dissolution and handling of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole to ensure the highest integrity and reproducibility for your in vitro assays. We will move beyond simple steps to explain the causality behind the protocol, empowering researchers to make informed decisions.
Compound Profile & Physicochemical Properties
Before any bench work, understanding the fundamental properties of the compound is essential. While specific experimental data for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is not broadly published, we can infer its likely characteristics from structurally similar analogs.
| Property | Value (Estimated) | Rationale & Significance |
| Molecular Formula | C₁₀H₁₀FN₃ | Derived from its chemical structure. Essential for calculating molarity. |
| Molecular Weight | 191.21 g/mol | Required for accurate weighing and preparation of molar solutions. |
| Appearance | White to off-white or pale cream solid/powder. | Based on similar aminopyrazole derivatives. Visual inspection for purity is the first QC step. |
| Aqueous Solubility | Poor / Very Low | A common characteristic of pyrazole derivatives, necessitating the use of an organic solvent for stock solutions. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | The industry-standard solvent for dissolving hydrophobic compounds for high-throughput screening and cell-based assays due to its high solubilizing power and miscibility with aqueous media. |
Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by their specific supplier for lot-specific data.
Core Principles: Why This Protocol Works
A robust solubilization strategy is built on three pillars: creating a concentrated primary stock, ensuring biocompatibility through dilution, and maintaining compound integrity.
-
The High-Concentration Stock Solution: Preparing a concentrated stock solution (e.g., 10-50 mM) in a pure organic solvent like DMSO is the standard and most accurate method. It minimizes the number of repetitive weighing operations, thereby reducing error, and allows for precise serial dilutions to achieve a wide range of final concentrations.
-
Managing Solvent Cytotoxicity: While an excellent solvent, DMSO is not biologically inert. At concentrations above 1%, it can cause membrane damage, induce oxidative stress, or even trigger cell death. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep the final concentration in your assay below 0.1% to eliminate the solvent as a confounding variable. Our protocol is designed around this critical constraint.
-
Ensuring Stability and Integrity: Pyrazole derivatives can be susceptible to degradation, such as hydrolysis, under certain pH or temperature conditions. Preparing single-use aliquots of the primary stock and storing them properly at -20°C or -80°C minimizes freeze-thaw cycles, which can compromise compound stability and introduce solvent evaporation.
Experimental Workflow Overview
The following diagram illustrates the complete workflow from receiving the solid compound to its final application in an assay plate.
Application Notes and Protocols for the Use of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole as a Chemical Probe
Introduction: The 5-Aminopyrazole Scaffold as a Privileged Motif for Chemical Probe Development
The 5-aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of potent and selective ligands for a variety of biological targets.[1][2] This heterocyclic system is particularly prominent in the development of kinase inhibitors, with numerous examples targeting p38α MAP kinase, Fibroblast Growth Factor Receptors (FGFRs), and Janus kinases (JAKs).[3][4][5] The adaptability of the 5-aminopyrazole scaffold, allowing for diverse substitutions, makes it an excellent starting point for the design of novel chemical probes to investigate cellular signaling pathways and validate new drug targets.[6][7]
This guide provides a comprehensive framework for the utilization of a novel 5-aminopyrazole derivative, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole , as a chemical probe. While this specific molecule may be a new chemical entity, the principles and protocols outlined herein are based on established methodologies for the characterization and application of similar small molecule probes. We will cover the conceptual basis for its use, protocols for its derivatization into a functional probe, and detailed methods for target identification and validation in a cellular context.
Part 1: Probe Design and Synthesis
To employ 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole for target identification and engagement studies, it is first necessary to synthesize a version of the molecule that incorporates a "handle" for downstream applications. This is typically achieved using "click chemistry," a set of highly efficient and specific reactions.[8][9] The most common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[10] For this, an alkyne or azide moiety is incorporated into the probe molecule.
Conceptual Synthesis of a "Clickable" Probe
The synthesis of 5-aminopyrazole derivatives often involves the condensation of a β-ketonitrile with a substituted hydrazine.[11][12] To create a clickable version of our probe, a linker terminating in an alkyne group can be incorporated.
Caption: Synthesis of a clickable 5-aminopyrazole probe.
Protocol: Synthesis of an Alkyne-Tagged Probe
This protocol is a generalized procedure and should be adapted and optimized by a qualified synthetic chemist.
-
Synthesis of the Core Scaffold: React an appropriately substituted β-ketonitrile (e.g., 3-(2-fluorophenyl)-3-oxopropanenitrile) with methylhydrazine in a suitable solvent like ethanol. The reaction is typically heated to reflux to drive the cyclization and formation of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.[12]
-
Acylation with an Alkyne Linker: To the synthesized 5-aminopyrazole, add an acyl chloride containing a terminal alkyne (e.g., 4-pentynoyl chloride) in the presence of a non-nucleophilic base such as triethylamine or pyridine in an aprotic solvent like dichloromethane. This will acylate the 5-amino group, attaching the alkyne handle.
-
Purification: The final alkyne-tagged probe should be purified using standard techniques such as column chromatography or recrystallization. The structure and purity should be confirmed by NMR and mass spectrometry.
Part 2: Target Identification using Affinity-Based Chemoproteomics
Once a clickable probe is synthesized, it can be used to identify its binding partners in the cellular proteome. Affinity-based chemoproteomics is a powerful technique for this purpose.[13][14] The general workflow involves treating cell lysate with the probe, "clicking" on a biotin tag, enriching the probe-protein complexes on streptavidin beads, and identifying the proteins by mass spectrometry.[15]
Caption: Affinity-based chemoproteomics workflow.
Protocol: Target Identification by Affinity Pulldown
-
Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Probe Incubation: Incubate the cell lysate with the alkyne-tagged probe at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours at 4°C. A vehicle control (e.g., DMSO) should be run in parallel. For competition experiments, pre-incubate the lysate with an excess of the untagged parent compound before adding the alkyne-probe.
-
Click Reaction: To the lysate, add biotin-azide, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature to covalently attach biotin to the probe.
-
Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer). The eluted proteins can be separated by SDS-PAGE and visualized by silver staining or processed directly for mass spectrometry.
-
Mass Spectrometry: The protein sample is subjected to in-solution or in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are quantified, and specific binding partners are determined by comparing the abundance of proteins in the probe-treated sample versus the vehicle control and competition samples.
Part 3: Target Engagement in Live Cells
Identifying a potential target is the first step; confirming that the probe engages this target in a live-cell context is crucial for validating its biological relevance.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[17][18][19]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a small molecule binds to a protein, it generally increases the protein's resistance to thermal denaturation.[20]
Caption: CETSA experimental workflow.
Protocol: CETSA for Target Engagement
-
Cell Treatment: Culture cells and treat them with the 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole probe or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution. This is typically done by Western blotting using an antibody specific to the putative target protein identified in the chemoproteomics experiment.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.[21]
| Parameter | Description |
| CETSA Melt Curve | A plot of the soluble protein fraction versus temperature. |
| Isothermal Dose-Response | Cells are heated to a single, optimized temperature, and the amount of soluble protein is measured across a range of probe concentrations. This allows for the determination of an EC50 for target engagement. |
Part 4: High-Throughput In-Cell Target Engagement
For more quantitative and higher-throughput assessment of target engagement, luminescence or fluorescence-based assays can be employed. These often involve expressing the target protein as a fusion with a reporter, such as NanoLuc® luciferase (NanoBRET™) or using enzyme fragment complementation (InCELL Pulse™).[22][23][24]
Principle of a Luminescence-Based Assay (e.g., NanoBRET™)
In this assay, the target protein is expressed as a fusion with a highly sensitive luciferase (NanoLuc®). A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, it brings the fluorophore into close proximity with the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[24]
Protocol: Generalized Luminescence-Based Target Engagement Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to a reporter (e.g., NanoLuc®).
-
Assay Setup: Plate the transfected cells in a multi-well plate (e.g., 384-well).
-
Compound Addition: Add the 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole probe at various concentrations.
-
Tracer and Substrate Addition: Add the fluorescent tracer and the luciferase substrate to the wells.
-
Signal Detection: Measure the luminescence at two wavelengths (one for the luciferase donor and one for the fluorescent acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the probe concentration to determine the IC50 value for target engagement.
Conclusion
The 5-aminopyrazole scaffold represents a promising starting point for the development of novel chemical probes. By following the protocols outlined in this guide—from the synthesis of a "clickable" derivative to target identification via chemoproteomics and validation of target engagement using CETSA and luminescence-based assays—researchers can effectively characterize and utilize compounds like 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole to explore complex biological systems and advance the field of drug discovery.
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Application Notes and Protocols for Developing Cell-Based Assays for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole Activity
Authored by: Senior Application Scientist
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The novel compound, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, represents a new chemical entity with unexplored therapeutic potential. Establishing its biological activity is a critical first step in the drug discovery process. Cell-based assays are indispensable tools for this purpose, offering a biologically relevant context to evaluate a compound's efficacy, mechanism of action, and potential toxicity.[2][3][4]
This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to characterize the cellular activity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. We will move from broad, primary screening assays to more focused, secondary assays aimed at elucidating the compound's mechanism of action. The protocols herein are designed to be self-validating systems, emphasizing reproducibility and data integrity.
Part 1: Primary Screening - Establishing Bioactivity and Potency
The initial goal is to determine if 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole exerts any effect on cell viability and proliferation. This will establish a dose-response relationship and the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50). This information is crucial for designing subsequent mechanistic studies.[5]
Protocol 1: Cell Viability Assay using MTT
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.[6][7] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Cell Line Selection: Given that many pyrazole derivatives show anticancer activity, a panel of human cancer cell lines is recommended to assess the breadth of activity.[6][7][8]
-
MCF-7: Breast cancer (luminal A)
-
MDA-MB-231: Breast cancer (triple-negative)
-
A549: Lung cancer
-
HCT116: Colon cancer
-
PC-3: Prostate cancer[9]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value.[5]
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast (ER+) | 15.5 |
| MDA-MB-231 | Breast (TNBC) | 8.2 |
| A549 | Lung | 25.1 |
| HCT116 | Colon | 12.8 |
| PC-3 | Prostate | >100 |
Experimental Workflow for Primary Screening
Caption: Workflow for determining the IC50 of a novel compound.
Part 2: Secondary Screening - Uncovering the Mechanism of Action
Once the IC50 values are established, the next step is to investigate how 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole induces cell death or inhibits proliferation. Based on the activities of similar pyrazole compounds, common mechanisms include the induction of apoptosis and cell cycle arrest.[5]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed a chosen cell line (e.g., MDA-MB-231, based on the hypothetical lowest IC50) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.[5]
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Apoptosis Detection Principle
Caption: Distinguishing cell states with Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay (Protocol 2, step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.[5]
-
-
Data Analysis:
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
-
Part 3: Assay Validation and Trustworthiness
For any cell-based assay to be trustworthy, it must be properly validated to ensure it is robust, reproducible, and fit for purpose.[10][11][12]
Key Validation Parameters:
-
Z'-factor: A statistical measure of assay quality, reflecting the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Signal-to-Background Ratio (S/B): The ratio of the signal from a positive control to the signal from a negative control. A higher S/B ratio indicates a more robust assay.
-
Reproducibility: Assessed by intra- and inter-assay precision (Coefficient of Variation, %CV). This ensures that results are consistent over time and across different experiments.
Assay Development and Validation Logic
Caption: Decision-making workflow for assay validation.
Conclusion
This application note outlines a systematic approach to characterizing the cellular activity of the novel compound 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. By starting with broad primary screening to determine potency and then progressing to more specific secondary assays to investigate the mechanism of action, researchers can efficiently build a comprehensive biological profile of the compound. The results from these assays will provide a strong foundation for further preclinical development, including target identification and in vivo efficacy studies. Adherence to rigorous assay validation principles is paramount to ensure the generation of high-quality, reliable data throughout the drug discovery process.
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In Vivo Experimental Protocols for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in Animal Models: A Guide for Preclinical Research
Abstract
This comprehensive guide provides detailed in vivo experimental protocols for the preclinical evaluation of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a novel pyrazole derivative. Pyrazole-based compounds represent a versatile scaffold in medicinal chemistry, with numerous derivatives approved for a wide range of therapeutic applications, including anti-inflammatory and antipsychotic agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the pharmacokinetic profile, potential anti-inflammatory and neuropharmacological efficacy, and preliminary toxicological properties of this novel compound in rodent models. The protocols are designed with scientific integrity at their core, emphasizing causality in experimental design and adherence to regulatory expectations for preclinical research.[5][6][7][8]
Introduction to 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole and the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry due to its ability to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties like lipophilicity and metabolic stability.[2][9] The versatility of the pyrazole scaffold has led to the development of a multitude of clinically significant drugs with diverse biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[1][9][10] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[1][3]
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a novel investigational compound. While specific data on this molecule is not widely available, its structural similarity to other bioactive pyrazoles suggests potential therapeutic utility, particularly in the realms of inflammation and neurological disorders.[11] The strategic incorporation of a fluorophenyl group can modulate pharmacokinetic and pharmacodynamic properties. Therefore, a systematic in vivo evaluation is imperative to characterize its biological activity and safety profile.
Foundational Principles of In Vivo Study Design
Before embarking on specific experimental protocols, it is crucial to establish a robust framework grounded in ethical considerations and sound scientific principles. All preclinical studies must be designed to be reasonable predictors of the compound's activity and potential toxicity in humans.[6]
-
Regulatory Compliance and Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Studies intended for regulatory submission, such as for an Investigational New Drug (IND) application, must adhere to Good Laboratory Practice (GLP) standards as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) (21 CFR Part 58).[5][8]
-
Selection of Animal Models: The choice of animal model should be scientifically justified and mimic the human condition as closely as possible.[5] For initial screening of anti-inflammatory and neurological effects, rodent models (mice and rats) are widely used and accepted due to their well-characterized physiology, genetic similarity to humans, and the availability of established disease models.[12][13][14]
-
Compound Formulation and Administration: The test compound must be formulated in a vehicle that ensures its solubility and stability without exerting any biological effects of its own. The route of administration should ideally mirror the intended clinical route.[6] Common vehicles include saline, phosphate-buffered saline (PBS), or aqueous solutions containing solubilizing agents like Tween 80 or carboxymethylcellulose.
Protocol 1: Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine the basic pharmacokinetic parameters of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, including its absorption, distribution, metabolism, and excretion (ADME) profile, following a single administration. This information is critical for designing subsequent efficacy and toxicology studies.
Experimental Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
Step-by-Step Methodology
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 220-260 g.
-
Dosing Groups:
-
Intravenous (IV) Group: Administer the compound at 1-2 mg/kg via tail vein injection to determine baseline parameters without absorption limitations.
-
Oral (PO) Group: Administer the compound at 10-20 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation
| Parameter | Description | Example Value (Oral) | Example Value (IV) |
| Cmax | Maximum plasma concentration | 500 ng/mL | 1200 ng/mL |
| Tmax | Time to reach Cmax | 1.5 h | 0.08 h |
| AUC(0-t) | Area under the curve to last time point | 3500 ngh/mL | 4000 ngh/mL |
| t1/2 | Elimination half-life | 6 h | 5.5 h |
| F (%) | Oral Bioavailability | 87.5% | N/A |
Protocol 2: Efficacy in a Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
Objective: To evaluate the in vivo anti-inflammatory activity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in a widely recognized model of acute inflammation.[10][15][16][17][18]
Experimental Workflow
Caption: Workflow for assessing anti-inflammatory efficacy.
Step-by-Step Methodology
-
Animal Model: Use male Wistar rats (n=6 per group), weighing 180-220 g.
-
Experimental Groups:
-
Vehicle Control: Administer the formulation vehicle.
-
Positive Control: Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test Groups: Administer 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole at three graded doses (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
Procedure: a. One hour after compound administration, measure the initial volume of the right hind paw using a plethysmometer. b. Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw. c. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-carrageenan volume.
-
Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 3: Open-Field Test (Neuropharmacological Profile)
Objective: To assess the effects of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole on spontaneous locomotor activity and exploratory behavior in mice. This test can provide initial insights into potential sedative, anxiolytic, or stimulant properties.
Experimental Workflow
Caption: Workflow for assessing neuropharmacological effects.
Step-by-Step Methodology
-
Animal Model: Use male C57BL/6 mice (n=8-10 per group), 8-10 weeks old.
-
Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into a central and a peripheral zone. The arena should be equipped with an overhead camera connected to a video-tracking system.
-
Procedure: a. Administer the vehicle, a positive control (e.g., diazepam for anxiolytic/sedative effects), or the test compound at various doses. b. After a 30-minute absorption period, place each mouse individually in the center of the open-field arena. c. Allow the mouse to explore freely for 10 minutes while recording its activity. d. Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
Data Analysis: Quantify and compare the following parameters between groups:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Protocol 4: Acute Toxicity Study (Preliminary Safety Assessment)
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole following a single high-dose administration. This is a foundational study in toxicology.[19][20][21][22]
Step-by-Step Methodology
-
Animal Model: Use both male and female Sprague-Dawley rats (n=3-5 per sex per group).
-
Procedure (Up-and-Down or Fixed-Dose Method): a. Administer a starting dose of the compound (e.g., 100 mg/kg, p.o.) to a single animal. b. Observe the animal closely for the first 4 hours and then periodically for up to 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavior). Record body weight changes. c. Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed factor. d. Continue this process until the MTD is identified.
-
Endpoint Analysis: At the end of the 14-day observation period, euthanize surviving animals. Conduct a gross necropsy to examine for any organ abnormalities. For a more detailed analysis, organ weights can be recorded and tissues preserved for histopathological examination.[7]
Conclusion
The protocols outlined in this guide provide a systematic and scientifically robust framework for the initial in vivo characterization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. By starting with pharmacokinetic profiling, researchers can establish a dose-exposure relationship that informs the design of subsequent efficacy studies in relevant disease models, such as inflammation and neurological disorders. The inclusion of a preliminary toxicology screen is an indispensable step in the early assessment of a compound's safety profile. The data generated from these studies will be instrumental in making informed decisions about the future development of this promising pyrazole derivative.
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. ResearchGate. [Link]
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Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
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Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger. [Link]
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G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
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Preclinical research strategies for drug development. AMSbiopharma. [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer. [Link]
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Toxicity Protocols for Natural Products in the Drug Development Process. ResearchGate. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed. [Link]
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In vivo toxicology studies. Biobide. [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. [Link]
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Application Notes and Protocols for the Derivatization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in Medicinal Chemistry
Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of clinically approved drugs.[1][3] Among its various substituted forms, the 5-aminopyrazole moiety stands out as a particularly valuable building block. The primary amino group at the 5-position not only acts as a crucial pharmacophoric element, often engaging in key hydrogen bonding interactions with biological targets, but also provides a versatile handle for a wide array of chemical modifications. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in modern drug discovery.[4]
The specific scaffold of interest, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, is of significant interest in the development of targeted therapies, particularly kinase inhibitors.[1][5] The substitution pattern of this molecule is strategically designed: the 1-methyl group blocks tautomerization and provides a fixed vector for substituent exploration, while the 3-(2-fluorophenyl) group can engage in various interactions within a protein's binding pocket, including hydrophobic and halogen bonding. The 5-amino group, as the primary point of derivatization, allows for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.
These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. We will delve into the rationale behind common derivatization strategies, provide detailed experimental protocols, and discuss the characterization of the resulting compounds.
Derivatization Strategies and Rationale
The derivatization of the 5-amino group of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole can be broadly categorized into several key strategies, each with a specific rationale in the context of medicinal chemistry.
Acylation to Form Amides: Probing the Hydrophobic and Hydrogen-Bonding Landscape
The conversion of the 5-amino group to an amide is a fundamental and highly effective strategy to explore the chemical space around the pyrazole core. The resulting amide bond introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form critical interactions with the hinge region of many kinases.[6] Furthermore, the R-group of the acyl moiety can be varied extensively to probe for beneficial hydrophobic or polar interactions within the active site.
Rationale:
-
Hinge-Binding Mimicry: In many kinase inhibitors, the amide moiety mimics the hydrogen bonding pattern of the adenine region of ATP, anchoring the inhibitor in the active site.
-
Vectorial Exploration: The acyl group provides a clear vector for introducing a wide range of substituents to explore different regions of the binding pocket.
-
Modulation of Physicochemical Properties: Acylation can be used to tune solubility, lipophilicity (LogP), and metabolic stability.
Formation of Ureas and Thioureas: Expanding Hydrogen-Bonding Networks
The reaction of the 5-amino group with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These functionalities are excellent hydrogen bond donors and can form extensive networks with the target protein.[6][7] The additional N-H group in the urea/thiourea linker, compared to an amide, offers more opportunities for hydrogen bonding.
Rationale:
-
Enhanced Hydrogen Bonding: The urea and thiourea motifs can act as bidentate hydrogen bond donors, leading to increased binding affinity.[8]
-
Structural Rigidity: The partial double-bond character of the C-N bonds in ureas can introduce a degree of conformational rigidity, which can be advantageous for binding.
-
Bioisosteric Replacement: The thiourea group can serve as a bioisostere for the urea, potentially offering altered pharmacokinetic profiles or novel interactions.[6]
Cyclocondensation Reactions: Building Fused Heterocyclic Scaffolds
The 5-aminopyrazole moiety is an excellent precursor for the synthesis of fused bicyclic heterocycles, such as pyrazolo[3,4-d]pyrimidines.[2][5][9] These fused systems are often found in potent kinase inhibitors, where the pyrimidine ring can engage in additional interactions within the ATP-binding site. These reactions typically involve the condensation of the 5-amino group and the adjacent endocyclic nitrogen with a 1,3-dielectrophile.[10][11]
Rationale:
-
Scaffold Hopping and Novel IP: The creation of fused ring systems represents a significant modification of the core scaffold, potentially leading to novel intellectual property and altered selectivity profiles.
-
Increased Planarity and Shape Complementarity: Fused aromatic systems often exhibit increased planarity, which can enhance stacking interactions within the active site.
-
Multi-vector Derivatization: The resulting fused ring system provides multiple new positions for further chemical modification.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of N-(3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)acetamide (Acylation)
This protocol describes a standard acylation of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole using acetyl chloride.
Workflow Diagram:
Caption: Workflow for the acylation of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole | (Not available) | (To be calculated) | 1.0 |
| Acetyl Chloride | 75-36-5 | 78.50 | 1.1 |
| Triethylamine | 121-44-8 | 101.19 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 10 mL |
| Brine | - | - | 10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
| Silica Gel for column chromatography | - | - | - |
| Eluent (e.g., Hexane/Ethyl Acetate) | - | - | - |
Procedure:
-
To a stirred solution of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-(3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)acetamide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show a new singlet corresponding to the acetyl methyl group and a downfield shift of the pyrazole C4-H proton.
Protocol 2: Synthesis of 1-(3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-phenylurea (Urea Formation)
This protocol outlines the synthesis of a urea derivative using phenyl isocyanate.
Workflow Diagram:
Caption: Workflow for the urea formation from 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole | (Not available) | (To be calculated) | 1.0 |
| Phenyl Isocyanate | 103-71-9 | 119.12 | 1.05 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL |
Procedure:
-
Dissolve 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under a nitrogen atmosphere.
-
To this solution, add phenyl isocyanate (1.05 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
If a precipitate forms during the reaction, continue stirring for the allotted time. If no precipitate forms, concentrate the reaction mixture under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, and wash it with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-phenylurea.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show new signals corresponding to the phenyl group protons and the two N-H protons of the urea linkage.
Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (Cyclocondensation)
This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold through cyclocondensation with ethyl (ethoxymethylene)cyanoacetate, followed by cyclization.
Workflow Diagram:
Caption: Two-step workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole | (Not available) | (To be calculated) | 1.0 |
| Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 | 169.18 | 1.1 |
| Ethanol | 64-17-5 | 46.07 | 15 mL |
| Formamide | 75-12-7 | 45.04 | 10 mL |
Procedure:
Step 1: Condensation
-
A mixture of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (1.0 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.1 mmol) in ethanol (15 mL) is heated at reflux for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude intermediate can be used in the next step without further purification.
Step 2: Cyclization
-
Heat the crude intermediate from Step 1 in formamide (10 mL) at 180-190 °C for 6-8 hours.[2]
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it under vacuum to obtain the desired pyrazolo[3,4-d]pyrimidin-4-one derivative.
Characterization: The structure of the final fused heterocyclic product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The ¹H NMR spectrum will show characteristic signals for the pyrimidine ring protons.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 5-amino group allows for a systematic investigation of the SAR. The following diagram illustrates a conceptual SAR exploration based on the derivatization strategies discussed.
Caption: Conceptual diagram illustrating the SAR exploration through derivatization.
By synthesizing libraries of compounds based on these protocols, researchers can systematically evaluate the impact of different substituents on biological activity and physicochemical properties. For instance, in the amide series, varying the 'R' group from small alkyl chains to larger aromatic systems can reveal the size and nature of the binding pocket. Similarly, the introduction of polar groups can enhance solubility and modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compounds.
Conclusion
The derivatization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a powerful strategy in medicinal chemistry for the development of novel therapeutics, particularly kinase inhibitors. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to synthesize a diverse range of derivatives. Through systematic exploration of the chemical space around this privileged scaffold, it is possible to fine-tune the biological activity and drug-like properties of these compounds, ultimately leading to the identification of promising clinical candidates.
References
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- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. J Med Chem. 2006 Mar 9;49(5):1562-75.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (URL not available)
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Two-component reactions of 5-amino-pyrazole derivatives (N′/N-1 dinucleophilic sites)
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (URL not available)
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
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- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem. 2021, 17, 1863–1937.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (URL not available)
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL not available)
- Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (URL not available)
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Deriv
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorg Med Chem. 2007 Nov 15;15(22):6893-9.
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Eur J Med Chem. 2008 Nov;43(11):2347-53.
- Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. (URL not available)
- Review: biologically active pyrazole deriv
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules 2022, 27(21), 7436.
- Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. J Med Chem. 2016 Dec 8;59(23):10586-10600.
- Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. (URL not available)
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank 2021, 2021(4), M1296.
-
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide. PubChem. [Link]
- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (URL not available)
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N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. [Link]
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (URL not available)
- (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. (URL not available)
- Structures of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide... (URL not available)
- Synthesis of 3-(2-aminoethyl)
-
1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]
- Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). (URL not available)
-
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank 2022, 2022(4), M1483.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules 2023, 28(1), 366.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-(5-methyl-1H-pyrazol-3-yl)acetamide | C6H9N3O | CID 5246311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Welcome to the technical support center for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole won't dissolve in my aqueous buffer. What is the first step I should take?
A1: The initial challenge with dissolving a novel compound like 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in aqueous solutions often stems from its inherent physicochemical properties. The presence of a phenyl ring and a fluorophenyl group contributes to the molecule's lipophilicity, which can lead to poor water solubility. The primary amino group, however, offers a handle for pH-dependent solubility manipulation.
Your first and most critical step is to investigate the effect of pH on the compound's solubility. The amino group on the pyrazole ring is basic and can be protonated at acidic pH to form a more soluble salt.[1][2]
Initial pH Screening Protocol:
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Prepare a series of small-volume aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, and 8).
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Add a small, known amount of your compound to each buffer to create a slurry.
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Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (a minimum of 2 hours, but up to 24 hours is recommended for definitive results).
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Visually inspect for dissolution. For a more quantitative assessment, centrifuge the samples to pellet undissolved solid, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
This systematic approach will quickly reveal if your compound's solubility is pH-dependent and identify the optimal pH range for your experiments.
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What are my next options?
A2: If pH adjustment alone is not sufficient, the next logical step is to explore the use of co-solvents. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][4]
Commonly used co-solvents in biological and pharmaceutical research include:
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Dimethyl Sulfoxide (DMSO)
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Ethanol
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Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
Co-solvent Screening Protocol:
-
Prepare stock solutions of your compound in 100% of the selected co-solvents (e.g., DMSO, Ethanol).
-
Create a dilution series of the stock solution into your aqueous buffer, ensuring the final co-solvent concentration is compatible with your experimental system (typically starting from <1% and titrating up).
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Observe for any precipitation upon dilution.
-
It is crucial to run a vehicle control (buffer with the same concentration of co-solvent) in your assay to account for any effects of the co-solvent itself.
The following table provides a summary of common co-solvents and their general properties:
| Co-solvent | Dielectric Constant | Properties | Typical Starting Concentration |
| Water | 80.1 | Highly polar, protic | N/A |
| DMSO | 47 | Polar, aprotic | 0.1 - 5% |
| Ethanol | 24.5 | Polar, protic | 1 - 10% |
| Propylene Glycol | 32 | Polar, protic | 1 - 20% |
| PEG 400 | 12.5 | Polar, protic | 1 - 20% |
Troubleshooting Workflow for Initial Solubility Issues
Caption: Initial troubleshooting workflow for solubility issues.
Q3: I am concerned about the potential toxicity or interference of organic co-solvents in my cell-based assay. Are there alternative solubilization techniques?
A3: This is a valid and critical concern in many biological experiments. If standard co-solvents are not an option, several advanced formulation strategies can be employed to enhance aqueous solubility with potentially better biocompatibility.[5][6][7]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
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Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that entrap poorly soluble compounds. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications.
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Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at the solid state.[7] While this requires more formulation development, it can significantly improve dissolution rates and solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[7]
Decision Logic for Advanced Solubilization Methods
Caption: Decision tree for advanced solubilization techniques.
Q4: Can particle size affect the dissolution rate of my compound?
A4: Absolutely. For poorly soluble compounds, the dissolution rate can be a limiting factor in achieving a saturated solution in a timely manner.[3][4][5] While reducing particle size does not change the equilibrium solubility, it increases the surface area available for dissolution, which can significantly speed up the process.[3][4]
If you observe that your compound dissolves very slowly, consider the following physical modifications:
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Micronization: This process reduces the average particle diameter to the micron range, thereby increasing the surface area.[3][4]
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Nanosuspensions: Further reduction of particle size to the nanometer range can be achieved through techniques like high-pressure homogenization.[3][6] This creates a colloidal dispersion of the drug with a very large surface area.
These techniques are particularly useful for oral drug formulation but the principle of increased surface area leading to a faster dissolution rate is broadly applicable.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the amino group to form a more soluble salt.[1][2] | Simple, effective for ionizable compounds. | pH must be compatible with the experimental system. |
| Co-solvency | Reduction of solvent polarity.[3][4] | Simple, wide range of solvents available. | Potential for co-solvent toxicity or interference in assays. |
| Complexation | Encapsulation of the hydrophobic molecule in a cyclodextrin cavity.[5] | Can significantly increase apparent solubility with good biocompatibility. | Requires screening of cyclodextrin type and concentration. |
| Particle Size Reduction | Increased surface area for faster dissolution.[3][4][5] | Improves dissolution rate. | Does not increase equilibrium solubility. Requires specialized equipment. |
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Solubility and pH of amines. Royal Society of Chemistry. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(5), 1-8. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-12. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. (2011). European Journal of Pharmaceutical Sciences, 43(5), 343-351. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2006). The Journal of Organic Chemistry, 71(13), 4989-4992. [Link]
-
Recent developments in aminopyrazole chemistry. (2017). ResearchGate. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2016). ACS Medicinal Chemistry Letters, 7(12), 1132-1137. [Link]
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. (2023). ResearchGate. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 651-655. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Pacific. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Knorr Pyrazole Synthesis
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust and versatile reaction for the synthesis of substituted pyrazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you to optimize your reaction conditions effectively.
Introduction to the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction is prized for its simplicity and the biological significance of the pyrazole scaffold, a key pharmacophore in numerous pharmaceuticals.
The general mechanism is an acid-catalyzed cyclocondensation. It begins with the reaction of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.
Below is a generalized workflow for the Knorr pyrazole synthesis.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields can be attributed to several factors, from incomplete reactions to the formation of side products. Here are some common causes and their solutions:
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Incomplete Reaction: The reaction may not have reached completion.
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Troubleshooting:
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Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.
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Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture is a common strategy. Microwave-assisted synthesis can also be employed to potentially increase yields and shorten reaction times.
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-
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Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial.
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Troubleshooting:
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For the Knorr synthesis, a catalytic amount of a protic acid like glacial acetic acid or a mineral acid is typically used to facilitate the formation of the imine intermediate. The pH should ideally be weakly acidic. At a pH below 3, the formation of furan byproducts can become a significant competing reaction, which will lower your pyrazole yield.
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-
-
Side Reactions: The formation of byproducts can significantly diminish the yield of the desired pyrazole.
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Troubleshooting:
-
A common side reaction is the formation of a di-addition product, where two molecules of hydrazine react with one molecule of the 1,3-dicarbonyl compound. Adjusting the stoichiometry of your reactants, often by using a slight excess of the dicarbonyl compound, can help minimize this.
-
-
Q2: My reaction mixture has turned a dark yellow/red. What is causing this and how can I prevent it?
A2: The development of color in the reaction mixture is a common observation, often attributed to side reactions involving the hydrazine starting material. While this can be alarming, it doesn't always indicate a failed reaction.
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Cause: Hydrazine and its derivatives can be unstable and prone to oxidation, leading to the formation of colored impurities.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure your hydrazine derivative is of high purity and has been stored correctly.
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
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Purification: These colored impurities can often be removed during work-up and purification. A silica plug filtration before column chromatography can be effective in removing baseline impurities.
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Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of a mixture of regioisomers is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The regiochemical outcome is influenced by a combination of electronic and steric effects, as well as the reaction conditions.
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Controlling Factors:
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Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound will be preferentially attacked by the hydrazine. Electron-withdrawing groups can activate a neighboring carbonyl group.
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Steric Effects: A bulky substituent on either the dicarbonyl compound or the hydrazine will direct the attack to the less sterically hindered carbonyl group.
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Reaction Conditions: This is often the most influential factor. Solvent, temperature, and pH can dramatically alter the regioselectivity. For example, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral conditions.
-
-
Strategies for Improving Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation.
-
pH Control: Carefully controlling the pH of the reaction can favor the formation of one regioisomer over the other. Acidic conditions can protonate the more basic nitrogen of the substituted hydrazine, altering its nucleophilicity.
-
The following diagram illustrates the decision-making process for troubleshooting regioselectivity issues.
Caption: A decision tree for troubleshooting regioselectivity in the Knorr pyrazole synthesis.
In-Depth Troubleshooting Guides
Issue 1: Incomplete Cyclization and Formation of Intermediates
-
Symptoms: You observe the presence of pyrazoline intermediates in your reaction mixture, which can be identified by NMR and MS analysis.
-
Causality: The final dehydration step to form the aromatic pyrazole ring may be slow or incomplete. This can be due to insufficient heating or an inappropriate catalyst.
-
Detailed Protocol for Resolution:
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting materials and the formation of both the intermediate and the final product.
-
Increase Temperature: If the reaction stalls at the intermediate stage, consider increasing the reaction temperature to the reflux temperature of the solvent.
-
Catalyst Modification: If using a very mild acid catalyst, a slightly stronger acid might be necessary to promote dehydration. However, be cautious of dropping the pH too low, which could favor furan formation.
-
Microwave Irradiation: As mentioned previously, microwave synthesis can be a powerful tool for driving reactions to completion.
-
Issue 2: Difficulty in Product Purification
-
Symptoms: Your crude product is an oil that is difficult to crystallize, or you are struggling to separate your desired product from byproducts or regioisomers via column chromatography.
-
Causality: The polarity of the desired product might be very similar to that of the impurities. In the case of regioisomers, their similar structures make them challenging to separate.
-
Detailed Purification Strategies:
-
Crystallization:
-
If your product is an oil, try adding a small amount of a non-polar solvent like diethyl ether and vigorously stirring the mixture to induce crystallization. Cooling the mixture in an ice bath can also be effective.
-
For recrystallization, carefully choose your solvent system. An excess of solvent can lead to low recovery as the product may be partially soluble.
-
-
Chromatography:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A shallow gradient elution can improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Work-up:
-
A simple aqueous work-up can often remove many impurities. After the reaction is complete, adding water to the hot reaction mixture can cause the product to precipitate. The solid can then be collected by filtration.
-
-
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone, a variation of the Knorr synthesis.
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction's progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 2: Synthesis of Edaravone
This protocol describes the synthesis of the neuroprotective agent Edaravone.
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.
Data Summary
The following table summarizes the impact of various reaction parameters on the outcome of the Knorr pyrazole synthesis.
| Parameter | Effect on Yield | Effect on Regioselectivity | Notes |
| Temperature | Generally increases with heating, but excessive heat can cause degradation. | Can influence the kinetic vs. thermodynamic product ratio. | Optimization is key; monitor for byproduct formation at higher temperatures. |
| pH | Optimal in weakly acidic conditions; yields decrease at pH < 3 due to furan formation. | Can be a powerful tool to control regioselectivity by altering hydrazine nucleophilicity. | Careful addition of acid is necessary. |
| Solvent | Can affect solubility of reactants and reaction rate. | Significant impact; fluorinated alcohols can dramatically improve regioselectivity. | Consider solvent polarity and boiling point. |
| Catalyst | Protic acids (e.g., acetic acid) are common. Lewis acids have also been used. | The choice of catalyst can influence the reaction pathway and thus the regioselectivity. | The amount of catalyst should be optimized. |
| Reactant Stoichiometry | Can be adjusted to minimize side reactions like di-addition. | Can influence the regiochemical outcome. | A slight excess of one reactant may be beneficial. |
References
-
Flood, D. T., Hintzen, J. C. J., Bird, M. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
The Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
ResearchGate. (n.d.). A) Key reaction components in the preparation of celecoxib and mavacoxib and their representative 19 F NMR chemical. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
de la Cruz, R., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Docking S. [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]
-
PubMed. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
ResearchGate. (2025). (PDF) Paal–Knorr Pyrrole Synthesis in Water. [Link]
-
ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]
stability and degradation profile of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the .
Technical Support Center: 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical resource guide for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Understanding these properties is critical for ensuring data integrity, developing robust analytical methods, and establishing appropriate storage and handling procedures.
Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage
This section addresses common preliminary questions regarding the day-to-day use of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Q1: What are the recommended storage conditions for the solid compound?
A: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation.[1] Standard laboratory practice for many amine-containing heterocyclic compounds is storage at 2-8°C or -20°C.
Q2: Which solvents should I use to prepare a stock solution? Is it stable in DMSO?
A: High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. The compound is generally expected to be stable in these solvents when stored properly. However, for aqueous experimental buffers, it is crucial to determine the hydrolytic stability. We strongly advise preparing fresh dilutions in aqueous media daily or performing a short-term stability study (e.g., 24-48 hours) in your specific experimental buffer.
Q3: Is 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole sensitive to light?
A: Yes, as a precautionary principle, it should be considered potentially photosensitive. Aromatic amines and heterocyclic systems can be susceptible to photodegradation.[2] All solutions should be protected from direct light exposure by using amber vials or by wrapping containers in aluminum foil.[2] Photostability should be formally evaluated as part of any forced degradation study.
Part 2: Troubleshooting Guide - Stability Issues in Experiments
This section provides a question-and-answer guide to troubleshoot specific experimental issues that may arise due to compound instability.
Q4: My biological assay results are showing high variability, especially when experiments run for several hours. Could the compound be degrading in my aqueous assay buffer?
A (Hydrolytic Stability): This is a strong possibility. The stability of 5-aminopyrazole derivatives in aqueous solutions is highly dependent on pH.[3]
-
Causality:
-
Acidic Conditions (pH < 4): The 5-amino group can be protonated, which may alter its electronic influence on the pyrazole ring. While this might protect the amine from oxidation, it could make the pyrazole ring itself more susceptible to hydrolytic cleavage, depending on the exact conditions.
-
Basic Conditions (pH > 8): Basic conditions can promote hydrolysis of certain functional groups and may facilitate oxidative degradation, as the free amino group is more susceptible to oxidation at higher pH. Some related pyrazole esters have been shown to hydrolyze rapidly at pH 8.[3]
-
-
Troubleshooting Protocol:
-
Prepare the compound in your specific assay buffer at the final working concentration.
-
Incubate the solution under the exact experimental conditions (temperature, lighting).
-
Sample the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze each sample immediately by a stability-indicating HPLC method (see Part 4). Monitor for a decrease in the parent compound peak area and the appearance of new peaks (degradants).
-
Compare with a control sample stored under known stable conditions (e.g., frozen in DMSO).
-
Q5: I observed an unexpected new peak in my HPLC chromatogram after incubating my sample at an elevated temperature (e.g., 40-60°C). What could be happening?
A (Thermal Stability): You are likely observing thermal degradation. While the compound in solid form may be stable at high temperatures, molecules in solution are more susceptible to degradation at lower temperatures.
-
Causality: Thermal energy can provide the activation energy needed for various decomposition reactions. For pyrazole derivatives, this can involve ring cleavage or reactions involving substituents.[4][5] Studies on related energetic pyrazole materials show decomposition can be initiated at the amino groups or through the rupture of bonds within the heterocyclic ring.[6][7]
-
Troubleshooting Protocol:
-
Confirm that the new peak is not an artifact by running a vehicle-only control under the same heat stress.
-
Characterize the degradant using HPLC-MS to determine its molecular weight. This provides the first clue to its structure. For example, a loss of a methyl group or addition of oxygen could be identified.
-
Evaluate Necessity: Determine if the heating step is essential for your experiment. If so, minimize the duration and temperature as much as possible.
-
Q6: My compound's activity seems to decrease in cell culture media over 24-48 hours. Is this oxidation?
A (Oxidative Stability): Yes, oxidative degradation is a common pathway for compounds with electron-rich amino groups and heterocyclic rings.[8][9]
-
Causality: Molecular oxygen, reactive oxygen species (ROS) generated by cells, or trace metal ions in media can catalyze the oxidation of the 5-amino group. Potential modifications include the formation of nitroso (-NO), nitro (-NO2), or dimeric azo species. The pyrazole ring itself can also be a target of oxidation.
-
Troubleshooting Protocol:
-
Perform a Chemical Oxidation Test: As part of a forced degradation study (see Part 3), intentionally stress the compound with an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Analyze the resulting mixture by HPLC or LC-MS.
-
Compare the retention times and mass spectra of the peroxide-induced degradants with the unknown peaks observed in your cell culture experiment. A match strongly suggests oxidative degradation is the cause.
-
Mitigation: If oxidation is confirmed, consider if the experimental design can be modified, for instance, by reducing incubation times or ensuring the use of fresh, high-quality media.
-
Part 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Experimental Workflow for Forced Degradation
Caption: Postulated degradation pathways for the title compound.
Developing a Stability-Indicating Analytical Method
A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration without interference from degradants, impurities, or excipients.
-
Technique of Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with both Photodiode Array (PDA) and Mass Spectrometric (MS) detectors is the gold standard.
-
RP-HPLC separates the parent compound from its degradants based on polarity.
-
PDA detection allows for peak purity analysis, ensuring that the parent peak is spectrally homogeneous and not co-eluting with a degradant.
-
MS detection provides molecular weight information for the parent and degradant peaks, which is crucial for structural elucidation. [14]* Method Validation: The method must be validated according to ICH Q2(R1) guidelines. The most critical parameter for this application is specificity . The forced degradation samples are used to prove specificity by demonstrating that all degradant peaks are well-resolved from the parent peak.
-
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]
-
Al-Azmi, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Gaina, C., et al. (2017). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Revista de Chimie. Available at: [Link]
-
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Nitsche, C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Shaabani, A., Nazeri, M. T., & Afshari, R. Possible pathways for 5-amino-pyrazoles 1 reactions. ResearchGate. Available at: [Link]
-
Carradori, S., et al. (2021). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals. Available at: [Link]
-
Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica. Available at: [Link]
-
5-Amino-3-methyl-1-phenylpyrazole. PubChem. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Nic Daeid, N., et al. (2011). Validated method for the analysis of piperazines and other components in street samples of 'party pills'. Analytical Methods. Available at: [Link]
-
Zhang, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Available at: [Link]
-
Sarf, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. Available at: [Link]
-
Forced degradation studies of Brexpiprazole. ResearchGate. Available at: [Link]
-
Al-wsmon, A. H., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
-
D'hooge, M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]
-
Sanner, M. A., et al. (1993). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Cannaert, A., et al. (2015). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis. Available at: [Link]
-
Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A. Available at: [Link]
-
Soliman, A. M., et al. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Dalinger, I. L., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Sharma, P., & Jain, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
3-Amino-5-methylpyrazole. CAS Common Chemistry. Available at: [Link]
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Technical Support Center: Navigating the Selectivity of Pyrazole-Based Inhibitors
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Its versatility, however, presents a significant challenge: managing off-target effects, particularly for kinase inhibitors where the ATP-binding pocket is highly conserved across the kinome.[3]
This guide provides in-depth, practical solutions to the common challenges you may encounter. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to not only give you step-by-step instructions but also to explain the scientific reasoning behind each recommendation. Our goal is to empower you to design more selective inhibitors, generate reliable data, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selectivity
This section addresses the foundational questions regarding off-target effects of pyrazole-based inhibitors.
Question 1: Why is my pyrazole-based kinase inhibitor hitting so many off-targets?
Answer: The primary reason for the promiscuity of many pyrazole-based kinase inhibitors lies in the structural mimicry of the pyrazole core to the adenine ring of ATP.[3] This allows the inhibitor to fit comfortably into the highly conserved ATP-binding pocket of a wide range of kinases. The pyrazole ring can act as a bioisostere for an arene, enhancing potency and improving physicochemical properties, but this inherent ability to bind to the "hinge" region of the kinase active site is a double-edged sword, often leading to broad activity.[3][4]
Question 2: What are the main strategies to improve the selectivity of my pyrazole-based inhibitor?
Answer: There are several rational drug design strategies to enhance selectivity.[5] These can be broadly categorized as:
-
Structure-Based Drug Design (SBDD): By leveraging the crystal structure of your target kinase, you can introduce chemical modifications to your pyrazole scaffold that exploit unique, non-conserved residues in the active site. This could involve adding moieties that form specific hydrogen bonds or van der Waals interactions with amino acids that are not present in common off-target kinases.[6]
-
Targeting Inactive Kinase Conformations (Type II Inhibitors): Most kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations. The inactive state is generally more structurally diverse across the kinome. Designing your inhibitor to bind to the DFG-out conformation can significantly improve selectivity.[6]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design a pyrazole inhibitor with a reactive "warhead" (e.g., an acrylamide group) that forms a permanent covalent bond with this cysteine. This strategy can lead to highly potent and selective inhibition.[3]
-
Macrocyclization: Constraining the conformation of a flexible linear inhibitor by cyclizing it can pre-organize the molecule for optimal binding to the target's active site. This can reduce the entropic penalty of binding and increase selectivity by preventing the inhibitor from adopting conformations that would fit into the active sites of off-target kinases.[7]
Question 3: How do I quantitatively measure and compare the selectivity of my inhibitors?
Answer: A common and effective way to quantify selectivity is by calculating a Selectivity Score (S-score) . One widely used method is to define the S-score as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a 1 µM concentration) divided by the total number of kinases tested.[8][9] A lower S-score indicates higher selectivity.
For a more nuanced comparison, the Selectivity Entropy method can be used. This approach considers the distribution of inhibition across the entire panel, providing a single value that is less arbitrary than threshold-based scores and more consistent when comparing data from different profiling labs.[10]
| Selectivity Metric | Description | Interpretation | Reference |
| Selectivity Score (S) | S(threshold) = (Number of kinases inhibited beyond threshold) / (Total kinases tested) | Lower score = Higher selectivity. Simple to calculate but can be arbitrary. | Karaman et al., 2008[8] |
| Selectivity Entropy | A measure of the distribution of binding affinities across the kinome. | Lower entropy = Higher selectivity. Provides a more holistic view of selectivity. | Uitdehaag et al., 2012[10] |
Question 4: What is the difference between biochemical and cell-based assays for determining selectivity, and which should I trust?
Answer: Both assay types are crucial and provide complementary information.
-
Biochemical Assays (e.g., in vitro kinase activity assays) measure the direct interaction between your inhibitor and a purified, often recombinant, kinase. They are essential for determining intrinsic potency (e.g., IC50 or Kd) without the complexities of a cellular environment.[11]
-
Cell-Based Assays (e.g., Cellular Thermal Shift Assay - CETSA, NanoBRET) measure the ability of your inhibitor to engage its target within a living cell. These assays account for factors like cell permeability, efflux pumps, and intracellular ATP concentrations, providing a more physiologically relevant measure of target engagement.[12][13]
Discrepancies between the two are common. A potent inhibitor in a biochemical assay might show weak or no activity in a cell-based assay due to poor cell permeability. Conversely, a compound might appear more potent in cells due to off-target effects that synergize with on-target inhibition.[12] Therefore, a comprehensive understanding requires data from both types of assays.
Part 2: Troubleshooting Guides - From Bench to Insights
This section provides practical, step-by-step guidance for specific experimental challenges.
Troubleshooting Scenario 1: High Background Signal in Your In Vitro Kinase Assay
You're running an ADP-Glo™ kinase assay to determine the IC50 of your pyrazole inhibitor, but the background signal (no enzyme control) is unacceptably high, masking any real inhibition.
Underlying Causes & Solutions:
High background can stem from several sources. A systematic approach is key to diagnosing the problem.[14]
Workflow for Diagnosing High Background:
Caption: Troubleshooting workflow for high background in kinase assays.
Step-by-Step Troubleshooting Protocol:
-
Rule out Compound Interference:
-
Action: Run a control plate with your inhibitor at various concentrations but without the kinase enzyme.[14]
-
Interpretation: If you still observe a high signal, your compound is likely interfering with the detection system. It might be intrinsically luminescent or, more commonly for luciferase-based assays like ADP-Glo™, it could be inhibiting the luciferase enzyme.
-
Solution: Consider using an orthogonal assay with a different detection method, such as a fluorescence polarization (FP) or TR-FRET-based assay.[15]
-
-
Check for Reagent Contamination:
-
Action: Your ATP stock might be contaminated with ADP. Use high-purity ATP. Also, run a "no substrate" control to check for kinase autophosphorylation.[14]
-
Interpretation: A high signal in the absence of substrate points to either ADP contamination in your ATP or significant autophosphorylation of your kinase.[16]
-
Solution: Purchase fresh, high-quality ATP. If autophosphorylation is the issue, you may need to optimize the kinase concentration or the reaction time.
-
Troubleshooting Scenario 2: My Inhibitor is Potent in a Biochemical Assay but Inactive in Cells.
Your pyrazole inhibitor has a nanomolar IC50 against the purified target kinase, but when you test it in a cell-based assay (e.g., measuring phosphorylation of a downstream substrate by Western blot), you see no effect even at micromolar concentrations.
Underlying Causes & Solutions:
This is a very common and frustrating problem in drug discovery. The discrepancy usually points to issues with the inhibitor's ability to reach and engage its target in the complex cellular environment.
Integrated Assessment Workflow:
Caption: Workflow to diagnose discrepancies between biochemical and cellular activity.
Step-by-Step Troubleshooting Protocol:
-
Confirm Target Engagement with a Biophysical Method:
-
Action: Before assuming a permeability issue, directly measure if your compound is binding to its target in intact cells. The Cellular Thermal Shift Assay (CETSA) is an excellent tool for this.[17][18]
-
Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding. If your inhibitor binds, the target protein will be more resistant to heat-induced denaturation. This confirms target engagement irrespective of downstream signaling.[19]
-
See Protocol Below: Cellular Thermal Shift Assay (CETSA)
-
-
Analyze the Impact of High Intracellular ATP:
-
Rationale: The concentration of ATP in a cell is typically in the millimolar range (1-10 mM), which is often much higher than the ATP concentrations used in biochemical assays (which are frequently at or below the Km,ATP of the kinase).[16] For an ATP-competitive inhibitor, this high concentration of the endogenous ligand can significantly reduce the apparent potency of your compound.
-
Action: If you have confirmed target engagement via CETSA, the issue is likely competition with ATP. You may need to design a more potent inhibitor or one with a different mechanism of action (e.g., a non-ATP competitive, allosteric inhibitor).
-
-
Investigate Cell Permeability and Efflux:
-
Rationale: If CETSA shows no target engagement, the compound is likely not getting into the cell or is being rapidly pumped out.
-
Action: Perform standard ADME assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. To investigate active efflux, use cell lines that overexpress specific ABC transporters and see if your compound's activity can be rescued by known efflux pump inhibitors.
-
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments discussed above.
Protocol 1: In Vitro Kinase Activity Assay using ADP-Glo™
This protocol is adapted from Promega's technical manual and is designed to determine the IC50 value of an inhibitor.[2][20][21]
Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of kinase activity and its inhibition.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Inhibitor stock solution (in DMSO)
-
Kinase reaction buffer
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of your pyrazole inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is a good starting point.
-
Create an intermediate dilution of your compounds in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%).
-
-
Kinase Reaction Setup (5 µL volume):
-
Add 1.25 µL of your diluted inhibitor or vehicle (DMSO in buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mix.
-
Initiate the reaction by adding 1.25 µL of a 4x ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[20]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[20]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using your positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized version based on published methods and is designed to confirm that your inhibitor binds to its intended target in intact cells.[17][18][22]
Objective: To assess the thermal stabilization of a target protein in response to inhibitor binding in a cellular environment.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)
-
PCR machine or water baths for heating
Procedure:
-
Cell Treatment:
-
Culture your cells to ~80-90% confluency.
-
Treat the cells with your pyrazole inhibitor at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a set period (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One unheated sample should be kept on ice as a control.[19]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[22]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blot using a specific antibody against your target protein. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both the vehicle-treated and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[17]
-
References
- Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells via thermal stabilization of the target protein. Science, 341(6141), 84-87.
- A quantitative analysis of kinase inhibitor selectivity. (n.d.). Scilit.
- Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research.
- A quantitative analysis of kinase inhibitor selectivity (Translated
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Science, 346(6215), 1255784.
- A quantitative analysis of kinase inhibitor selectivity. (n.d.). Semantic Scholar.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1478, 153-172.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.).
- Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. (n.d.).
- QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Carna Biosciences.
- Technical Support Center: Troubleshooting Kinase Assays. (n.d.). Benchchem.
- Application Notes and Protocols for ADP-Based Kinase Assays. (n.d.). Benchchem.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). International Journal of Molecular Sciences, 24(6), 5283.
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.).
- Kinetic binding of kinase inhibitors and determination of K on, K off r
- Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. (2026). International Journal of Molecular Sciences, 27(2), 528.
- Competition binding assay for measuring the interaction between... (n.d.).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry, 85, 145-169.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (n.d.).
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (n.d.). Royal Society of Chemistry.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8753.
- LanthaScreen Eu kinase binding assay for BTK Overview. (n.d.). Thermo Fisher Scientific.
- Strategy toward Kinase-Selective Drug Discovery. (2023).
- Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (n.d.). Aaltodoc.
- Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. (2020). Drug Discovery Today, 25(4), 657-667.
- Spotlight: Cell-based kinase assay form
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. (n.d.).
- Computational methods for analysis and inference of kinase/inhibitor rel
- How can off-target effects of drugs be minimised?. (n.d.).
- High-Throughput Screening for Kinase Inhibitors. (n.d.). Drug Discovery and Development.
- A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substr
- High-throughput screening for kinase inhibitors. (2005). Chembiochem, 6(3), 481-490.
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- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up Substituted Pyrazole Synthesis
Welcome to the comprehensive support guide for researchers, chemists, and drug development professionals navigating the complexities of scaling up the synthesis of substituted pyrazoles. This resource is designed to provide practical, field-tested insights and troubleshooting strategies to address the common challenges encountered when transitioning from lab-scale experiments to larger-scale production. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: From Benchtop to Pilot Plant
The scale-up of chemical reactions is rarely a linear process. Physical parameters that are negligible at the milligram scale can become critical at the kilogram scale.[1][2] This guide addresses the most pressing issues in pyrazole synthesis scale-up in a direct question-and-answer format.
Q1: My yield has dropped significantly after increasing the reaction scale. What are the likely causes and how can I fix it?
A drop in yield upon scale-up is a frequent and multifaceted problem.[1][3] The primary culprits are often related to mass and heat transfer limitations that emerge in larger reactors.
Potential Causes & Solutions:
-
Inadequate Mixing: Larger reaction volumes can lead to inefficient mixing, creating localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and reduce the overall yield.[1]
-
Troubleshooting:
-
Characterize Mixing: Evaluate the impact of stirring speed and impeller design on reaction selectivity and yield.
-
Re-optimize Stirring: What works in a round-bottom flask will not directly translate to a large reactor. Experiment with different stirring speeds and consider using baffles to improve turbulence and ensure homogeneity.
-
-
-
Poor Temperature Control: The condensation reaction to form pyrazoles is often exothermic.[1] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[1][4] Uncontrolled temperature increases can lead to product degradation and the formation of impurities.[3]
-
Troubleshooting:
-
Monitor Internal Temperature: Use multiple temperature probes to accurately monitor the internal reaction temperature and adjust cooling systems accordingly.
-
Optimize Reagent Addition: A slow, controlled addition of the hydrazine derivative is critical on a larger scale to manage the exotherm.[1][4] Rapid addition can cause temperature spikes that favor side-product formation.[1]
-
-
-
Solvent Effects: A solvent that is effective on a small scale might not be optimal for a larger batch, especially concerning product precipitation and the solubility of intermediates.[1][2]
-
Troubleshooting:
-
-
Purity of Starting Materials: Impurities in starting materials can have a more pronounced negative effect on a larger scale, leading to side reactions and lower yields.[7]
-
Troubleshooting:
-
Quality Control: Ensure the purity of your starting materials is high (e.g., >98% by HPLC) to ensure predictable and clean reactions.[7]
-
-
Q2: I am struggling with poor regioselectivity in my scaled-up reaction. How can I control the formation of the desired pyrazole isomer?
Controlling regioselectivity, especially with unsymmetrical 1,3-dicarbonyl compounds, is a common challenge.[3][5][8] The formation of a mixture of regioisomers can complicate purification and reduce the yield of the target molecule.[8]
Factors Influencing Regioselectivity & Optimization Strategies:
-
Electronic and Steric Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and steric hindrance play a significant role.[8] Electron-withdrawing groups can activate a nearby carbonyl, while bulky substituents can direct the hydrazine to the less hindered carbonyl.[8]
-
Reaction Conditions: This is often the most critical factor to control.[8]
-
Solvent Choice: The solvent can dramatically influence regioselectivity.[5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of the desired isomer in certain cases.[9]
-
pH Control: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[8]
-
Temperature: Temperature can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.[10]
-
Troubleshooting Workflow for Regioselectivity:
Caption: Decision tree for troubleshooting poor regioselectivity.
Q3: The exothermic nature of my reaction is a major safety concern on a larger scale. How can I manage this effectively?
Managing the exotherm is paramount for a safe scale-up, particularly during diazotization and ring-closure with hydrazine.[3][4] The reduced surface-area-to-volume ratio in larger reactors severely hinders heat dissipation.[4]
Strategies for Exotherm Management:
-
Slow and Controlled Addition: Add reagents, especially hydrazine hydrate, dropwise while carefully monitoring the internal temperature.[1][4]
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity. Using an ice bath or a chiller to maintain a low temperature (e.g., <5 °C) is crucial for controlling many pyrazole syntheses.[4]
-
Flow Chemistry: Transitioning to a continuous flow setup provides superior heat transfer and temperature control, which significantly improves safety and consistency.[2][4][11] Flow reactors minimize the accumulation of hazardous intermediates, such as diazonium salts, enhancing the overall safety of the process.[4][12]
Conceptual Workflow for Flow Synthesis:
Sources
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- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Unraveling the Biological Target of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
For drug discovery and development researchers, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the identification and validation of the molecule's biological target. This guide provides a comprehensive, technically-grounded framework for researchers seeking to elucidate the mechanism of action of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a compound whose specific biological target is not yet widely established.
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from potential antipsychotics to kinase inhibitors.[1][2] This chemical tractability, however, also presents a challenge: the precise molecular interactions that drive the therapeutic effects of a novel analog like 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole can be elusive.
I. The Strategic Framework for Target Deconvolution
The process of identifying a drug's target after a phenotypic screen is known as target deconvolution.[4] Our approach will be multi-pronged, integrating computational methods with robust biochemical, biophysical, and cell-based assays. The overarching strategy is to generate a list of putative targets and then systematically validate the most promising candidates.
Caption: Figure 1: A multi-phase workflow for target deconvolution.
II. Phase 1: In Silico Analysis and Broad Profiling - Generating Initial Hypotheses
Before embarking on resource-intensive wet lab experiments, we can leverage computational approaches to generate an initial list of potential targets.[5]
A. Computational Target Prediction:
-
Rationale: The principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological targets, is a powerful starting point.[5]
-
Methodology:
-
Utilize chemical structure databases (e.g., PubChem, ChEMBL) to identify known bioactive compounds that are structurally similar to 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
-
Employ computational tools and platforms that predict protein targets based on ligand chemistry (e.g., SwissTargetPrediction, SuperPred).
-
Perform molecular docking simulations against the crystal structures of high-priority putative targets to assess the theoretical binding affinity and mode.
-
B. Broad Panel Screening:
-
Rationale: Given the prevalence of pyrazole cores in kinase and G-protein coupled receptor (GPCR) inhibitors, a broad in vitro screen against panels of these protein families is a cost-effective way to quickly identify potential interactions.[6][7]
-
Methodology:
-
Submit 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole to a commercial service for screening against a large panel of recombinant kinases (e.g., Eurofins DiscoverX, Promega).
-
Similarly, screen against a panel of GPCRs to assess for agonist or antagonist activity.
-
III. Phase 2: Experimental Identification of Direct Binding Partners
The next crucial step is to experimentally identify proteins that directly interact with our compound. A combination of orthogonal approaches is recommended to increase the confidence in putative hits.[3]
A. Affinity Chromatography Coupled with Mass Spectrometry:
-
Rationale: This classic and powerful technique involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[8]
-
Protocol:
-
Synthesis of an Affinity Probe: Synthesize an analog of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A key consideration is the attachment point of the linker, which should be distal to the presumed pharmacophore to minimize interference with protein binding.
-
Preparation of Cell Lysate: Prepare a native protein extract from a biologically relevant cell line.
-
Affinity Pull-Down: Incubate the immobilized compound with the cell lysate.
-
Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
B. Cellular Thermal Shift Assay (CETSA®):
-
Rationale: CETSA is a powerful method for identifying target engagement in a cellular context.[4] It relies on the principle that a small molecule binding to its target protein will stabilize it against thermal denaturation.
-
Protocol:
-
Cell Treatment: Treat intact cells with 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble (undenatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
-
IV. Phase 3: Validating the Functional Relevance of Putative Targets
Identifying a binding partner is not sufficient; we must demonstrate that this interaction is responsible for the compound's biological effects.[9]
A. Genetic Target Validation:
-
Rationale: If the interaction between our compound and a putative target is functionally relevant, then reducing the expression of that target should phenocopy or block the effect of the compound.[10]
-
Methodology:
-
Target Knockdown/Knockout: Use RNA interference (siRNA, shRNA) or CRISPR-Cas9 technology to reduce or eliminate the expression of the target protein in a relevant cell line.[9]
-
Phenotypic Assay: Compare the effect of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in the knockdown/knockout cells versus control cells in a relevant phenotypic assay (e.g., cell proliferation, cytokine production). A diminished response in the knockdown/knockout cells provides strong evidence for target validation.
-
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Combining experimental strategies for successful target deconvolution. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 9. antbioinc.com [antbioinc.com]
- 10. ucl.ac.uk [ucl.ac.uk]
comparing 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole to other FGFR inhibitors
An In-Depth Technical Guide to Evaluating 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in the Context of Established FGFR Inhibitors
Authored by: A Senior Application Scientist
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis in tumorigenesis and a promising target for therapeutic intervention. Genetic alterations in FGFRs, including mutations, amplifications, and fusions, are implicated in the progression of various cancers.[1][2] This has spurred the development of a class of small-molecule FGFR inhibitors, several of which have now secured regulatory approval and demonstrated significant clinical benefit.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate novel FGFR inhibitors, using the hypothetical compound 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole as a case study. We will benchmark its potential performance against established inhibitors such as Infigratinib, Pemigatinib, Erdafitinib, and Futibatinib, and detail the requisite experimental protocols for a comprehensive assessment.
The FGFR Signaling Cascade: A Primer
The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[3] This activation, often facilitated by heparan sulfate proteoglycans, leads to receptor dimerization and autophosphorylation of the intracellular kinase domains.[4] The phosphorylated receptor serves as a docking site for various signaling proteins, primarily activating the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[1][5]
Caption: A streamlined workflow for a luminescence-based kinase inhibition assay.
Cell-Based Assays: Cellular Potency and Viability
Demonstrating that the inhibitor can effectively target FGFR signaling in a cellular context and induce cancer cell death is a critical next step.
Objective: To measure the compound's ability to inhibit the proliferation of cancer cell lines with known FGFR alterations.
Methodology:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [6][7]Metabolically active cells reduce the yellow MTT to purple formazan crystals. [8] Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells with documented FGFR alterations (e.g., FGFR2-fusion positive cholangiocarcinoma cells) in 96-well plates and allow them to adhere overnight. [6][8]2. Compound Treatment: Treat the cells with a range of concentrations of the test compound and control inhibitors.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours). [8]4. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. [9]5. Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. [8][9]6. Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. [7]7. Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Target Engagement and Downstream Signaling: Western Blotting
To confirm that the observed anti-proliferative effects are due to the inhibition of FGFR signaling, it is essential to analyze the phosphorylation status of FGFR and key downstream proteins.
Objective: To assess the compound's ability to inhibit the autophosphorylation of FGFR and the phosphorylation of downstream effectors like ERK.
Methodology:
Western blotting is a standard technique to detect specific proteins in a sample. [10] Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat FGFR-dependent cancer cells with the test compound for a short period (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. [10]4. Membrane Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding. [10]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK. [11]7. Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. [10]8. Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: A potent and specific inhibitor should show a dose-dependent decrease in the p-FGFR and p-ERK signals, with no significant change in the total FGFR and ERK levels.
Addressing Acquired Resistance
A significant challenge in targeted therapy is the emergence of drug resistance. For FGFR inhibitors, this often occurs through secondary mutations in the FGFR kinase domain, such as the "gatekeeper" and "molecular brake" mutations. [12][13][14][15][16]Therefore, a comprehensive evaluation of a novel inhibitor should include testing its activity against cell lines engineered to express these common resistance mutations. An inhibitor that retains activity against these mutants would have a significant clinical advantage.
Conclusion and Future Directions
The development of FGFR inhibitors has provided a valuable therapeutic option for patients with specific, genetically defined cancers. For a novel compound like 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole to be considered a viable clinical candidate, it must demonstrate potent and selective inhibition of FGFRs, translate this activity into effective anti-proliferative effects in relevant cancer cell models, and ideally, show resilience against known resistance mechanisms. The experimental framework outlined in this guide provides a robust and validated pathway for the comprehensive characterization of such novel therapeutic agents.
References
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
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What is Infigratinib used for? - Patsnap Synapse. [Link]
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MTT (Assay protocol - Protocols.io. [Link]
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Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]
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Infigratinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
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The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. [Link]
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Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. [Link]
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Comparison of approved FGFR inhibitors. (A) Bar graphs of the... - ResearchGate. [Link]
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Infigratinib - Wikipedia. [Link]
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Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts - Assay Genie. [Link]
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Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. - FirstWord Pharma. [Link]
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Infigratinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
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FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. [Link]
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Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - NIH. [Link]
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Efficacy and safety of erdafitinib in adults with NSCLC and prespecified fibroblast growth factor receptor alterations in the phase 2 open-label, single-arm RAGNAR trial. | Journal of Clinical Oncology - ASCO Publications. [Link]
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(PDF) Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. [Link]
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Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - AACR Journals. [Link]
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Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - AACR Journals. [Link]
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Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. | Broad Institute. [Link]
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INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - NIH. [Link]
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ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers. [Link]
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Pemigatinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. [Link]
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Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC - PubMed Central. [Link]
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FDA grants full approval to erdafitinib for FGFR3-positive urothelial carcinoma. [Link]
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Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors - AACR Journals. [Link]
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Erdafitinib's 'Time to Shine' in FGFR-Altered Urothelial Cancer | Targeted Oncology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
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Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker - American Health & Drug Benefits. [Link]
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Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PubMed Central. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
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Detection of Phosphorylated Proteins by Western Blotting - Bio-Rad Antibodies. [Link]
-
FDA Approves Pemigatinib for FGFR2+ Cholangiocarcinoma | OncLive. [Link]
-
Western blots showing staining intensities for anti-FGFR3 antibodies... - ResearchGate. [Link]
-
Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed. [Link]
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A Comparative In Vitro Efficacy Analysis: 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole versus Celecoxib in Cyclooxygenase Inhibition
An Inquiry into Selective COX-2 Inhibition
In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold is a cornerstone of molecules targeting cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of a novel compound, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, against the well-established selective COX-2 inhibitor, Celecoxib. While extensive public data on 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is limited, its structural features suggest a potential for COX inhibition. This guide will, therefore, proceed with a hypothetical in vitro comparison to illustrate the experimental workflow and data analysis required to assess the efficacy and selectivity of such a novel compound against a known standard.
The rationale for this comparison is grounded in the therapeutic importance of selective COX-2 inhibition. The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and primarily involved in inflammation and pain. Non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects. Consequently, the development of selective COX-2 inhibitors like Celecoxib represented a significant therapeutic advance.
This guide will detail the in vitro methodologies to determine the half-maximal inhibitory concentration (IC50) of our hypothetical compound and Celecoxib against both COX-1 and COX-2, thereby establishing a selectivity index.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzyme, which is a key enzyme in the arachidonic acid cascade. This pathway leads to the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.
Caption: The arachidonic acid cascade and points of inhibition by COX inhibitors.
Comparative In Vitro Efficacy: IC50 Determination
The efficacy of a COX inhibitor is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is determined by the ratio of their respective IC50 values (IC50 COX-1 / IC50 COX-2). A higher selectivity index is desirable as it suggests a lower risk of gastrointestinal side effects.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole | Hypothetical Data | Hypothetical Data | Calculated |
| Celecoxib | 7.6 | 0.04 | 190 |
Note: The data for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is hypothetical for illustrative purposes. The values for Celecoxib are based on published literature.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines the steps to determine the IC50 values for test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (5-Amino-3-(2-fluorophenyl)-1-methylpyrazole and Celecoxib) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the assay kit manufacturer's instructions. This includes the enzyme, heme, and arachidonic acid solutions.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range would be from 0.01 nM to 100 μM.
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 150 µL of the reaction buffer to all wells.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction: Add 20 µL of the arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Incubation and Detection: Incubate the plate at 37°C for 5 minutes. The reaction is then stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader, as specified by the kit manufacturer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
This guide has outlined the framework for a comparative in vitro efficacy study of a novel pyrazole compound, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, against the established drug Celecoxib. By determining the IC50 values against both COX-1 and COX-2, a clear picture of the compound's potency and selectivity can be established. This data is crucial in the early stages of drug discovery to identify promising candidates for further development as next-generation anti-inflammatory agents. The provided experimental protocol serves as a foundational method for researchers to conduct such evaluations, ensuring data integrity and reproducibility.
References
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Vane, J. R. Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology231 , 232–235 (1971). [Link]
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FitzGerald, G. A. & Patrono, C. The coxibs, selective inhibitors of cyclooxygenase-2. N. Engl. J. Med.345 , 433–442 (2001). [Link]
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Penning, T. D. et al. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, Celecoxib). J. Med. Chem.40 , 1347–1365 (1997). [Link]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A compound's interaction with kinases beyond its intended target can lead to unforeseen side effects or, conversely, reveal new therapeutic opportunities through polypharmacology.[1][2][3] This guide provides an in-depth look at the cross-reactivity profiling of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a representative pyrazole-based kinase inhibitor. We will explore the rationale behind experimental choices, present a detailed methodology, and compare its hypothetical profiling data against well-characterized kinase inhibitors.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in developing inhibitors against various kinases.[4] Compounds with this core structure have been investigated for their potential to inhibit a range of kinases, including but not limited to p38 MAP kinase, FGFR, and Akt.[5][6][7] Therefore, profiling a novel pyrazole-containing compound like 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole against a broad kinase panel is a critical step in its preclinical development.
The Imperative of Kinase Selectivity Profiling
Kinase inhibitors are often developed to target a specific kinase driving a disease state. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[3][8] Off-target inhibition can result in toxicity if a critical cellular kinase is inadvertently blocked. For instance, inhibition of kinases like AMPK has been associated with cardiotoxicity.[1] Conversely, a "selectively nonselective" inhibitor that hits multiple, therapeutically relevant targets can offer enhanced efficacy, a strategy successfully employed in oncology with multi-kinase inhibitors like Sunitinib and Sorafenib.[2][3]
Kinase profiling, therefore, serves a dual purpose: it identifies potential liabilities by flagging undesirable off-target activities and uncovers potential new applications by revealing unexpected inhibitory patterns.[9][10]
Experimental Design: A Step-by-Step Protocol
To objectively assess the selectivity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a systematic approach is required. This involves selecting an appropriate assay platform, a diverse kinase panel, and relevant comparator compounds.
Choosing the Right Kinase Assay Platform
Several platforms are available for kinase inhibitor profiling, each with its own advantages and limitations.[10][11] For broad profiling, radiometric assays, such as the HotSpot™ assay, are considered a gold standard due to their direct measurement of substrate phosphorylation and high sensitivity.[9][12] These assays utilize [γ-³³P]-ATP to track the transfer of a phosphate group to a specific substrate.
Alternatively, fluorescence-based or luminescence-based assays, like ADP-Glo™, offer non-radioactive options that measure ATP consumption as an indicator of kinase activity.[11][12][13] For this guide, we will proceed with a radiometric assay approach to ensure high-quality, reproducible data.
Workflow for Kinase Profiling
The experimental workflow for profiling a test compound against a kinase panel is a multi-step process designed for accuracy and reproducibility.
Caption: A generalized workflow for radiometric kinase inhibitor profiling.
Detailed Protocol
-
Compound Preparation: 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole and comparator compounds are serially diluted in DMSO to create a concentration range suitable for determining IC50 values (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Kinase Reaction: The kinase reactions are performed in 96-well plates. Each well contains the specific kinase from the panel, the test compound at a specific concentration, and a buffer solution.
-
Initiation and Incubation: The reaction is initiated by adding a mixture of the appropriate peptide substrate and [γ-³³P]-ATP. The plates are then incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as phosphoric acid.
-
Separation and Detection: The phosphorylated substrate is separated from the remaining [γ-³³P]-ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove unincorporated ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are then determined by fitting the data to a dose-response curve.
Comparative Analysis: Profiling Results
To provide a meaningful comparison, we will analyze the hypothetical profiling data of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole against two well-known kinase inhibitors: Dasatinib , a multi-targeted inhibitor, and Erlotinib , a more selective inhibitor.[3][14] The kinase panel selected for this analysis represents a diverse set of kinases from different families.
| Kinase Target | 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (IC50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) |
| Tyrosine Kinases | |||
| ABL1 | >10,000 | 1 | >10,000 |
| SRC | 5,500 | 0.8 | >10,000 |
| EGFR | >10,000 | 30 | 1 |
| VEGFR2 | 250 | 15 | 2,500 |
| Serine/Threonine Kinases | |||
| p38α (MAPK14) | 50 | 350 | >10,000 |
| AKT1 | >10,000 | 5,000 | >10,000 |
| CDK2 | 8,000 | 2,000 | >10,000 |
| AURKB | 4,000 | 70 | 9,000 |
Note: The data for 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is hypothetical and for illustrative purposes only. Data for Dasatinib and Erlotinib are representative values from published literature.
Interpretation of Results and Mechanistic Insights
The hypothetical data suggests that 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole exhibits a distinct selectivity profile. With a potent IC50 of 50 nM against p38α and a weaker but notable activity against VEGFR2 at 250 nM, this compound could be classified as a selective inhibitor with some cross-reactivity. This profile contrasts sharply with Dasatinib, which demonstrates potent inhibition across a broad range of kinases, and Erlotinib, which is highly selective for EGFR.[3][14]
The potent activity against p38α suggests that 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole may modulate inflammatory signaling pathways. The weaker inhibition of VEGFR2 could have implications for angiogenesis.
Caption: Potential signaling pathway interactions of the test compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of a novel pyrazole-based kinase inhibitor, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. By employing established methodologies and comparing against known inhibitors, researchers can gain critical insights into a compound's selectivity and potential therapeutic applications.
The hypothetical data presented here illustrates a compound with a promising selective profile for p38α, warranting further investigation into its efficacy in inflammatory disease models. The off-target activity against VEGFR2 should also be further characterized to understand its potential impact, whether beneficial or detrimental. Subsequent steps would involve cellular assays to confirm on-target engagement and functional effects, followed by in vivo studies to assess efficacy and safety.[9]
By adhering to these principles of thorough and comparative profiling, the scientific community can continue to develop safer and more effective kinase inhibitors for a multitude of diseases.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. [Link]
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Wu, P., et al. (2015). A small-molecule kinase inhibitor screen identifies polo-like kinase 1 as a target for neuroblastoma. Cancer Cell, 28(3), 348-361. [Link]
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Gao, Y., et al. (2013). A broad-spectrum kinase inhibitor screen identifies SRC-family kinases as regulators of neuroblastoma cell growth. Oncogene, 32(49), 5575-5585. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
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El-Damasy, D. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3144. [Link]
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
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Goldstein, D. M., et al. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Expert Opinion on Drug Discovery, 3(12), 1471-1482. [Link]
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Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600. [Link]
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UniProt. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]
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confirming the on-target activity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole in cells
In the landscape of modern drug discovery, the identification of a promising small molecule inhibitor is merely the first step in a long and rigorous journey. A critical subsequent phase is the unequivocal confirmation that the molecule engages its intended target within the complex milieu of a living cell and elicits the desired downstream biological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of experiments to confirm the on-target activity of a novel kinase inhibitor, exemplified here by the hypothetical compound '5-Amino-3-(2-fluorophenyl)-1-methylpyrazole' (referred to as Compound X ).
This guide will move beyond a simple recitation of protocols. It will delve into the causality behind experimental choices, emphasizing the creation of a self-validating system of evidence. We will compare and contrast orthogonal methods that, when used in concert, provide a high degree of confidence in a compound's mechanism of action.
The Imperative of On-Target Confirmation
In early-stage drug discovery, it is crucial to establish a clear link between a compound's binding to its intended protein target and the observed cellular phenotype.[1][2][3] Off-target effects can lead to misleading structure-activity relationships (SAR), wasted resources, and potential toxicity in later developmental stages.[4] Therefore, a multi-pronged approach to confirming on-target activity is not just recommended; it is essential for building a robust preclinical data package.
This guide will focus on three key pillars of on-target activity confirmation:
-
Direct Target Engagement: Does the compound physically interact with the target protein in the cell?
-
Modulation of Downstream Signaling: Does the compound's engagement with the target lead to the expected changes in the downstream signaling cascade?
-
Functional Cellular Response: Does the modulation of the signaling pathway translate into a measurable and relevant cellular outcome?
Visualizing the Experimental Strategy
The following workflow illustrates the integrated approach to confirming the on-target activity of Compound X, a hypothetical inhibitor of a kinase, "Target-K".
Caption: Integrated workflow for confirming on-target activity of Compound X.
I. Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the detection of direct target engagement in a cellular environment.[4][5][6] The principle is based on the ligand-induced stabilization of a protein, which results in an increased resistance to thermal denaturation.[5][7][8]
Causality Behind the Choice:
Unlike biochemical assays that use purified recombinant proteins, CETSA assesses target engagement with the endogenous, post-translationally modified, and complexed protein in its native cellular environment.[1][8][9] This provides a more physiologically relevant measure of target interaction.[1] A positive thermal shift is a strong indicator of direct physical binding between the compound and the target protein.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture cells known to express the target kinase (Target-K) to approximately 80% confluency.
-
Treat cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Detection:
Data Presentation and Interpretation:
The results of a CETSA experiment can be visualized as a "melting curve," where the amount of soluble target protein is plotted against temperature. A successful experiment will show a rightward shift in the melting curve for cells treated with Compound X compared to the vehicle control, indicating stabilization of Target-K.
Table 1: Hypothetical CETSA Data for Compound X
| Treatment | Apparent Melting Temperature (Tm) of Target-K | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52°C | - |
| Compound X (1 µM) | 58°C | +6°C |
| Known Inactive Analog | 52.5°C | +0.5°C |
| Staurosporine (Non-selective) | 56°C | +4°C |
Interpretation: The significant positive thermal shift observed with Compound X strongly suggests direct binding to and stabilization of Target-K in the cellular context. The lack of a significant shift with the inactive analog serves as a crucial negative control.
II. Downstream Signaling Modulation: Western Blot Analysis
Confirming that a compound binds to its target is necessary, but not sufficient. It is equally important to demonstrate that this binding event leads to the intended functional consequence—in the case of a kinase inhibitor, the inhibition of its catalytic activity. Western blotting is a cornerstone technique for this purpose, allowing for the specific detection and quantification of changes in protein phosphorylation.[10][11][12]
Causality Behind the Choice:
By using a phospho-specific antibody against the substrate of Target-K (Substrate-P), we can directly measure the impact of Compound X on the kinase's activity. A reduction in the phosphorylation of Substrate-P provides functional evidence of target inhibition. This method connects the physical binding demonstrated by CETSA to a tangible effect on the signaling pathway.
Experimental Protocol: Western Blot for p-Substrate-P
-
Cell Lysis:
-
Culture and treat cells with a dose-response range of Compound X, a positive control (a known inhibitor of the pathway), and a vehicle control.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[10]
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate to ensure equal loading.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate-P (p-Substrate-P).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][14]
-
To normalize the data, strip the membrane and re-probe with an antibody against total Substrate-P or a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection:
Data Presentation and Interpretation:
The data should demonstrate a dose-dependent decrease in the phosphorylation of Substrate-P upon treatment with Compound X.
Table 2: Hypothetical Western Blot Densitometry Data
| Treatment | p-Substrate-P / Total Substrate-P Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| Compound X (0.1 µM) | 0.65 |
| Compound X (1 µM) | 0.20 |
| Compound X (10 µM) | 0.05 |
| Alternative Inhibitor (1 µM) | 0.25 |
Interpretation: The dose-dependent reduction in Substrate-P phosphorylation by Compound X confirms that it inhibits the catalytic activity of Target-K in cells. Comparing its potency to an alternative inhibitor provides valuable context for its efficacy.
III. Functional Cellular Response: Reporter Gene Assays
The ultimate confirmation of on-target activity comes from linking the modulation of the signaling pathway to a meaningful cellular response. Reporter gene assays are a highly effective and often high-throughput method for this purpose.[15][16][17]
Causality Behind the Choice:
These assays are designed to measure the activity of a specific transcription factor that is regulated by the signaling pathway of interest.[17][18] By placing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element for this transcription factor, the assay provides a quantitative readout of the entire pathway's activity, from the cell surface to the nucleus.[15][17][19] This provides a holistic view of the compound's functional impact.
Experimental Protocol: Luciferase-Based Reporter Assay
-
Cell Line Generation/Transfection:
-
Use a stable cell line or transiently transfect cells with a reporter construct. This construct contains a promoter with tandem repeats of a transcription factor response element (TFRE) upstream of the firefly luciferase gene.
-
Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.[16][19]
-
-
Cell Treatment:
-
Plate the cells and treat them with a dose-response range of Compound X, an alternative inhibitor, and a vehicle control.
-
Stimulate the signaling pathway with an appropriate agonist to induce the transcription of the reporter gene.
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells according to the dual-luciferase assay system protocol.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same sample using a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to obtain a normalized response.
-
Plot the normalized response against the compound concentration to determine the IC50 value.
-
Visualizing the Reporter Assay Principle
Caption: Principle of a reporter gene assay for measuring Target-K pathway activity.
Data Presentation and Interpretation:
Table 3: Hypothetical Reporter Gene Assay Data
| Compound | IC50 (Inhibition of Reporter Activity) |
| Compound X | 0.8 µM |
| Alternative Inhibitor | 1.2 µM |
| Inactive Analog | > 50 µM |
Interpretation: Compound X demonstrates a potent, dose-dependent inhibition of the reporter gene activity, confirming its ability to functionally modulate the entire signaling pathway. The high IC50 value for the inactive analog validates the specificity of the effect.
Conclusion: A Triad of Evidence
Confirming the on-target activity of a novel compound like 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole requires a rigorous, multi-faceted approach. No single experiment can provide a definitive answer. However, by integrating the strengths of orthogonal assays, a compelling and self-validating case can be built.
-
CETSA provides direct evidence of physical binding in the native cellular environment.
-
Western blotting connects this binding to the intended modulation of the target's immediate downstream signaling.
-
Reporter gene assays demonstrate that this pathway modulation translates into a functional cellular outcome.
When the data from these three distinct, yet complementary, experimental pillars align, researchers can proceed with confidence, knowing that their compound's observed cellular activity is indeed a consequence of its intended on-target action. This foundational understanding is paramount for the successful progression of any small molecule from a promising hit to a potential therapeutic.
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A Senior Application Scientist's Guide to Benchmarking Novel p38 MAP Kinase Inhibitors: A Comparative Analysis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel p38 MAP kinase inhibitor, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, against established standards in the field. Our objective is to move beyond simple data reporting and delve into the causality behind experimental design, ensuring a robust and self-validating comparison.
Introduction: The Rationale for Targeting p38 MAP Kinase
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that function as a critical nexus for cellular signal transduction.[1][2] Activated by a wide array of inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors (e.g., UV radiation, osmotic shock), the p38 MAPK pathway plays a pivotal role in regulating cellular processes including inflammation, apoptosis, cell differentiation, and cell cycle progression.[1][3][4][5] The pathway's core consists of a three-tiered kinase cascade, culminating in the dual phosphorylation and activation of p38 on a conserved Thr-Gly-Tyr motif by upstream kinases MKK3 and MKK6.[2][3][4]
Given its central role in the inflammatory response, dysregulation of the p38 MAPK pathway is implicated in a host of pathologies, from autoimmune diseases like rheumatoid arthritis to neurodegenerative conditions and cancer, making it a high-value therapeutic target.[6][7] The development of potent and selective p38 inhibitors is therefore an area of intense research.
This guide will benchmark 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, a novel compound built on a 5-amino-pyrazole scaffold known for potent and selective p38α inhibition.[8] We will compare its performance against three well-characterized inhibitors, each representing a different class or stage of development:
-
SB203580 : A first-generation, ATP-competitive inhibitor widely used as a research tool.
-
BIRB 796 (Doramapimod) : A highly potent, second-generation allosteric inhibitor with a distinct mechanism of action.
-
VX-745 (Neflamapimod) : A brain-penetrant inhibitor that has advanced to clinical trials, providing a benchmark for drug-like properties.[9][10][11][12][13]
The p38 MAPK Signaling Pathway: A Visual Overview
Understanding the signaling architecture is fundamental to designing meaningful experiments. The diagram below illustrates the canonical p38 MAPK cascade, from upstream activators to downstream effectors, and highlights the point of kinase inhibition.
Caption: The p38 MAPK signaling pathway and the point of therapeutic inhibition.
Head-to-Head Comparison: Biochemical Potency and Selectivity
The foundational characteristic of any kinase inhibitor is its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it binds to the intended target versus other kinases). Off-target activity can lead to unexpected side effects or even therapeutic benefits, making selectivity profiling a critical step.[14][15][16][17]
Quantitative Analysis of p38 MAPK Inhibitors
The half-maximal inhibitory concentration (IC50) is the standard metric for inhibitor potency. The following table summarizes publicly available IC50 data for our selected inhibitors. For the novel compound, we present data for a structurally related 5-amino-pyrazole derivative, RO3201195, as a predictive benchmark.[18]
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Other Notable Kinase Inhibition (IC50) | Mechanism of Action |
| 5-Amino-pyrazole Scaffold (RO3201195) | Data unavailable, but class is highly selective[18] | Data unavailable | Highly selective for p38[18] | ATP-Competitive |
| SB203580 | 50[19] | 500[19] | LCK, GSK-3β, PKBα (100-500 fold less potent)[19] | ATP-Competitive |
| BIRB 796 (Doramapimod) | 38[6][20] | 65[6][20] | JNK2 (Kd: 130 nM), c-Raf (IC50: 1.4 nM), B-Raf (IC50: 83 nM)[20] | Allosteric (DFG-out) |
| VX-745 (Neflamapimod) | 10[6] | 220[6] | No significant inhibition of p38γ reported[6] | ATP-Competitive |
Interpretation: This data immediately highlights key differences. BIRB 796, while potent against p38α, also inhibits other kinases like c-Raf and JNK2, a critical consideration for interpreting cellular data.[20] In contrast, SB203580 and VX-745 show good selectivity for p38α/β over other kinases.[6] The 5-amino-pyrazole class is noted for its high selectivity, attributed to a unique hydrogen bond with threonine 106 in the p38 active site.[18]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To experimentally determine and validate the IC50 values, a luminescent-based biochemical assay such as the ADP-Glo™ Kinase Assay is the industry standard. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[21]
Rationale: This assay provides a direct measure of enzymatic inhibition in a purified, cell-free system. This allows for a clean assessment of potency without the complexities of cellular uptake, metabolism, or target engagement.
Caption: Experimental workflow for determining inhibitor IC50 using the ADP-Glo™ assay.
Step-by-Step Methodology:
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole and the reference inhibitors (SB203580, BIRB 796, VX-745) in DMSO.
-
Reaction Setup : In a 384-well plate, add 1 µL of each inhibitor dilution. Add 2 µL of purified, recombinant p38α kinase and 2 µL of a substrate/ATP mixture (e.g., ATF2 substrate and ATP at its Km concentration).[21] Include no-inhibitor (positive control) and no-enzyme (negative control) wells.
-
Kinase Reaction : Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Signal Generation : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes.
-
Luminescence Detection : Add 10 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin to convert the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Data Analysis : Measure the luminescence using a plate reader. Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound.
Cellular Activity: Assessing Downstream Target Engagement
While biochemical assays are essential, they don't tell the whole story. A compound must be able to enter a cell and engage its target in a complex physiological environment. Therefore, a cellular assay is a mandatory validation step. We will measure the phosphorylation of a direct downstream substrate of p38, such as MAPK-Activated Protein Kinase 2 (MAPKAPK-2) or its substrate, Heat Shock Protein 27 (HSP27).[2][3]
Rationale: This experiment confirms that the inhibitor is cell-permeable and can inhibit the kinase's function within the cell, validating the biochemical data in a more biologically relevant context. Comparing ATP-competitive inhibitors with an allosteric inhibitor like BIRB 796 is particularly insightful, as BIRB 796 can prevent the activation of p38 by upstream kinases, a feature not shared by ATP-competitive compounds.[22][23]
Caption: Workflow for assessing cellular p38 inhibition via Western Blot.
Step-by-Step Methodology:
-
Cell Treatment : Seed human monocytic THP-1 cells in a 12-well plate. Pre-incubate the cells for 1 hour with varying concentrations of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole and the reference inhibitors.
-
Pathway Activation : Stimulate the p38 pathway by adding Lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes.[20]
-
Protein Extraction : Lyse the cells and collect the total protein. Quantify the protein concentration to ensure equal loading.
-
Western Blot : Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and probe with a primary antibody specific for phosphorylated HSP27 (Ser82). Subsequently, strip the membrane and re-probe with an antibody for total HSP27 to serve as a loading control.
-
Detection and Analysis : Use a chemiluminescent substrate and an imager to detect the protein bands. Quantify the band intensities and calculate the ratio of phospho-HSP27 to total HSP27. Plot this ratio against the inhibitor concentration to determine the cellular IC50.
Kinase Selectivity Profiling: Charting the Off-Target Landscape
A truly comprehensive benchmark requires understanding an inhibitor's profile across the entire human kinome. This is crucial for predicting potential toxicities and identifying opportunities for drug repurposing.[15][24][25] A multi-faceted approach combining computational prediction with broad experimental screening is the most robust strategy.[14]
Rationale: A narrow focus on the primary target can be misleading. Kinome-wide profiling provides an unbiased view of a compound's interaction space, which is essential for advancing a compound toward clinical development.[25][26]
Caption: A comprehensive workflow for assessing kinase inhibitor selectivity.
Methodological Approach:
-
Primary Screen : Submit 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole for screening against a large commercial kinase panel (e.g., Eurofins KINOMEscan™ or Reaction Biology HotSpot) at a single high concentration (e.g., 10 µM). This will provide a percentage of inhibition for hundreds of kinases.
-
Hit Confirmation : For any kinase showing significant inhibition (>70%), perform a full 10-point dose-response curve to determine the IC50 value, confirming the off-target activity.
-
Data Visualization : Plot the results on a kinome map. This provides a powerful visual representation of the inhibitor's selectivity.
-
Comparative Analysis : Compare the selectivity profile of the novel compound to those of the known inhibitors. This contextualizes the off-target "fingerprint" and helps in predicting potential liabilities and advantages.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for benchmarking 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole. By integrating biochemical potency assays, cellular validation of target engagement, and comprehensive selectivity profiling, we can build a complete performance profile. The key is to compare the novel compound not just against one standard, but against a curated panel of inhibitors with diverse mechanisms and properties. This approach provides the necessary context to evaluate its potential as either a next-generation research tool or a viable therapeutic candidate. The initial data on the 5-amino-pyrazole scaffold suggests a high degree of selectivity, which, if confirmed for this specific molecule, would represent a significant advantage over less selective inhibitors.
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Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro to In Vivo Correlation of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole Activity
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this path is establishing a robust in vitro to in vivo correlation (IVIVC), a predictive mathematical model that relates laboratory findings to real-world biological effects.[1][2][3] This guide provides a comprehensive comparison of the methodologies used to establish an IVIVC for novel therapeutic agents, using the hypothetical anti-cancer agent 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole as a central case study. We will delve into the experimental design, data interpretation, and the inherent complexities of translating cellular-level activity to systemic efficacy, providing researchers, scientists, and drug development professionals with a practical framework for their own investigations.
The Significance of IVIVC in Drug Development
The establishment of a predictive IVIVC model is a cornerstone of efficient drug development. It allows researchers to make informed decisions about which lead compounds to advance, optimize dosing regimens, and potentially reduce the need for extensive and costly clinical trials.[1][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of IVIVC in streamlining the approval process for new drug formulations.[1] However, developing a reliable IVIVC is not without its difficulties, which can include biological variations and complex drug-release systems.[1]
Section 1: In Vitro Characterization of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
The initial step in establishing an IVIVC is a thorough characterization of the compound's activity in a controlled laboratory setting. For our subject compound, a pyrazole derivative, we will focus on its potential as an anti-cancer agent, a common application for this class of molecules.[4][5][6]
In Vitro Cytotoxicity Assays
The foundational in vitro experiment is the cytotoxicity assay, which determines the concentration of the compound required to inhibit the growth of cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines, such as the breast cancer line MCF-7 and the lung cancer line A549, are cultured in appropriate media until they reach 80-90% confluency.[4][7]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is serially diluted to a range of concentrations (e.g., 0.01 µM to 100 µM). The cells are then treated with these dilutions for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[8]
-
Formazan Solubilization: The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. The media is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated by plotting the percentage of cell viability against the compound concentration.
Comparative In Vitro Activity
To provide context for the activity of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, we will compare its hypothetical IC50 values with those of other known pyrazole-based anti-cancer agents.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (Hypothetical) | MCF-7 (Breast Cancer) | 8.5 | N/A |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (Hypothetical) | A549 (Lung Cancer) | 12.2 | N/A |
| Pyrazole Derivative 5a | MCF-7 (Breast Cancer) | 14 | [4][9] |
| Methoxy Derivative 3d | MCF-7 (Breast Cancer) | 10 | [4][9] |
| Methoxy Derivative 3e | MCF-7 (Breast Cancer) | 12 | [4][9] |
| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | [8] |
| Pyrazole 5b | A549 (Lung Cancer) | 0.69 | [7] |
| Pyrazole 5b | K562 (Leukemia) | 0.021 | [7] |
This table illustrates the varying potency of different pyrazole derivatives against various cancer cell lines, highlighting the importance of selecting relevant cell lines for in vitro testing.
Section 2: In Vivo Efficacy Assessment
The true test of a potential therapeutic is its performance within a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Xenograft Models in Mice
A common preclinical model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: MCF-7 or A549 cells are injected subcutaneously into the flank of nude mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: The mice are randomized into control and treatment groups. The treatment group receives 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The percentage of tumor growth inhibition is then calculated.
Hypothetical In Vivo Efficacy Data
The following table presents a hypothetical comparison of the in vivo efficacy of our subject compound with another pyrazole derivative.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (Hypothetical) | MCF-7 Xenograft | 20 mg/kg, oral, daily | 55 | N/A |
| Pyrazole Derivative 6 | Orthotopic Murine Mammary Tumor | 5 mg/kg | Significant | [6] |
| Amino-pyrazole Urea 26 | Leishmania infantum infected hamster | Not specified | >90 | [10] |
It is important to note that direct comparison is challenging due to differences in experimental models and target diseases.
Section 3: Establishing the In Vitro to In Vivo Correlation
The ultimate goal is to establish a mathematical relationship between the in vitro data (e.g., IC50) and the in vivo outcome (e.g., tumor growth inhibition). This correlation can be complex and is influenced by several factors.
Key Physicochemical and Biopharmaceutical Properties
The success of an IVIVC is highly dependent on the drug's intrinsic properties.[2] Key factors include:
-
Solubility: Poorly soluble drugs often exhibit dissolution as the rate-limiting step for absorption, which can be a basis for IVIVC.[11]
-
Permeability: High permeability is crucial for oral absorption.
-
Metabolism: The extent of first-pass metabolism can significantly impact bioavailability.
Levels of IVIVC
The FDA defines several levels of IVIVC, with Level A being the most informative, representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[1]
DOT Diagram: IVIVC Development Workflow
Caption: Workflow for developing an in vitro-in vivo correlation.
Section 4: Alternative Pyrazole-Based Compounds
The pyrazole scaffold is a versatile platform for drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[12]
-
Fomepizole (4-methylpyrazole): An alcohol dehydrogenase inhibitor used to treat methanol and ethylene glycol poisoning.[13][14]
-
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.
-
Ruxolitinib and Crizotinib: Kinase inhibitors used in cancer therapy.[8]
The diverse applications of pyrazole derivatives underscore the importance of tailoring the in vitro and in vivo assays to the specific therapeutic target and mechanism of action.
DOT Diagram: Signaling Pathway Inhibition by Pyrazole Derivatives
Caption: Inhibition of a generic signaling pathway by a pyrazole-based kinase inhibitor.
Conclusion
Establishing a robust in vitro to in vivo correlation for a novel compound like 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a multifaceted process that requires careful experimental design, a deep understanding of the compound's physicochemical properties, and sophisticated data analysis. While this guide has used a hypothetical dataset for illustrative purposes, the principles and methodologies described are grounded in established scientific practice. By bridging the gap between the laboratory bench and clinical application, a well-defined IVIVC can significantly accelerate the development of new and effective therapies.
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- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.
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- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
- You may be interested in these altern
- 5-amino-1-(2-fluorophenyl)-1h-pyrazole-4-carbohydrazide synonyms. Sigma-Aldrich.
- Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. (2015). PubMed.
- 5-amino pyrazole. Sigma-Aldrich.
- In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. (2005). PubMed.
- Fomepizole. Wikipedia.
- 5-Amino-3-methyl-1-phenylpyrazole. PubChem.
- In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2025).
- In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. NIH.
- Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016). PubMed.
- Fomepizole.
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Safety Operating Guide
Personal protective equipment for handling 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Comprehensive Safety & Handling Guide: 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole, for which specific safety data may be limited, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Part 1: Hazard Analysis and Core Protective Measures
Based on the toxicological profiles of analogous compounds, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole should be handled as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and possible harm if swallowed.[1][3][4][8] Aromatic amines, as a class, are known for their potential to cause skin sensitization and other health effects with repeated exposure.[9][10][11] Therefore, a multi-layered approach to personal protective equipment (PPE) is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. Aromatic amines can permeate some glove materials, so proper selection is crucial.[10][11] Double gloving is recommended when handling concentrated solutions or for prolonged tasks. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][3][6][7] |
| Skin and Body Protection | A lab coat, buttoned, with long sleeves. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are advised. | To protect the skin from accidental contact.[5][12] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for particulates, or an air-purifying respirator with organic vapor cartridges for vapors) may be necessary if the material is dusty or if there is a potential for aerosol or vapor generation.[9][13] | To prevent inhalation of the compound, which may cause respiratory irritation.[1][3][4] |
Part 2: Safe Handling and Operational Protocols
A disciplined, step-by-step approach to gowning and de-gowning is critical to prevent cross-contamination and exposure.
Experimental Workflow: Gearing Up for Safe Handling
The following diagram outlines the logical flow for donning PPE before handling 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole.
Caption: PPE Donning Workflow
Step-by-Step Gowning and De-Gowning Procedures
Gowning (Donning):
-
Inspect Your PPE: Before you begin, visually inspect all PPE for any signs of damage or defects.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye/Face Protection: Don your safety glasses or goggles. If a splash risk exists, add a face shield.
-
Gloves: Put on your first pair of gloves (inner). Then, put on a second pair of gloves (outer) over the first, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
-
Respirator: If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure it fits correctly.
De-Gowning (Doffing):
The principle of de-gowning is to touch potentially contaminated surfaces with your outer gloves and clean surfaces with your inner gloves or bare hands.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated outer surface away from your body. Hang it in the designated area or dispose of it if it is single-use.
-
Eye/Face Protection: Remove your eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Part 3: Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is crucial.
Emergency Response Decision Tree
This diagram provides a clear path of action in an emergency situation.
Caption: Emergency Response Protocol
Part 4: Disposal Plan
Proper disposal of chemical waste and contaminated materials is a legal and ethical responsibility.
Disposal Workflow for Contaminated Materials
The following workflow ensures that all waste is handled in a manner that protects both personnel and the environment.
Caption: Chemical Waste Disposal Workflow
All waste materials, including contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[14][15][16][17] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
- Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
-
Fisher Scientific. (2015, October 26). SAFETY DATA SHEET: 3-Aminopyrazole. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hsa.ie [hsa.ie]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio.vu.nl [bio.vu.nl]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
